JNJ-5207852
Description
Properties
IUPAC Name |
1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22/h8-11H,1-7,12-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKHFRNHJULJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377579 | |
| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
398473-34-2 | |
| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398473-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JNJ-5207852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398473342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-5207852 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I9OVB1G7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JNJ-5207-852: A Technical Overview of its Mechanism of Action as a Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-5207852 is a potent, selective, and orally bioavailable non-imidazole histamine H3 receptor antagonist.[1][2] This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity. This compound acts as a neutral antagonist with high affinity for both human and rat H3 receptors, demonstrating excellent brain penetration and in vivo efficacy in promoting wakefulness.[1][3] Its selectivity and favorable pharmacokinetic profile make it a valuable tool for investigating the therapeutic potential of H3 receptor modulation.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
This compound functions as a competitive antagonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively. By blocking the H3 receptor, this compound disinhibits the release of histamine and other neurotransmitters, leading to increased neuronal activity and subsequent physiological effects, such as enhanced wakefulness.[1][2] The compound is characterized as a neutral antagonist, suggesting it does not suppress the constitutive activity of the H3 receptor but effectively blocks the binding of the endogenous agonist, histamine.[1][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Parameter | Species | Value | Reference |
| pKi | Human | 9.24 | [1][4] |
| pKi | Rat | 8.9 | [1][4] |
| Ki | Rat | 1.2 nM | [5] |
Table 2: In Vivo Receptor Occupancy and Efficacy
| Parameter | Species | Administration | Value | Reference |
| ED50 (Receptor Occupancy) | Mouse | Subcutaneous (s.c.) | 0.13 mg/kg | [1][5] |
| Effective Dose (Wake-promoting) | Rodent | Subcutaneous (s.c.) | 10 mg/kg | [5] |
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for the histamine H3 receptor.
Methodology:
-
Membrane Preparation: Membranes were prepared from cells recombinantly expressing either the human or rat histamine H3 receptor.
-
Radioligand Binding: The assay was performed using a radiolabeled H3 receptor agonist, such as ³H-R-α-methylhistamine, as the tracer.
-
Competition Assay: Increasing concentrations of unlabeled this compound were incubated with the receptor membranes and the radioligand.
-
Detection: The amount of bound radioligand was measured using liquid scintillation counting after separating the bound from the free radioligand by filtration.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Ex Vivo Autoradiography for Receptor Occupancy
Objective: To determine the in vivo occupancy of histamine H3 receptors in the brain after peripheral administration of this compound.
Methodology:
-
Compound Administration: Mice were administered various doses of this compound subcutaneously.[1]
-
Brain Tissue Collection: At a specified time point (e.g., 1 hour post-administration), the animals were euthanized, and their brains were rapidly removed and frozen.[1]
-
Cryosectioning: The frozen brains were sliced into thin sections using a cryostat.
-
Radioligand Incubation: The brain sections were incubated with a solution containing a radiolabeled H3 receptor ligand, such as ³H-N-α-methylhistamine, to label the available H3 receptors.[1]
-
Washing and Drying: The sections were washed to remove unbound radioligand and then dried.
-
Imaging: The dried sections were apposed to a film or a phosphor imaging plate to detect the radioactive signal.
-
Data Analysis: The density of the autoradiographic signal in specific brain regions was quantified. The receptor occupancy was calculated by comparing the signal in drug-treated animals to that in vehicle-treated controls. The ED50, the dose at which 50% of the receptors are occupied, was then determined.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound at the histaminergic synapse.
Caption: Experimental workflow for ex vivo autoradiography.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
JNJ-5207852 as a histamine H3 receptor antagonist
An In-Depth Technical Guide to JNJ-5207852: A Histamine H3 Receptor Antagonist
Executive Summary
This compound, chemically identified as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a potent, selective, and non-imidazole histamine H3 receptor (H3R) antagonist.[1][2] It demonstrates high affinity for both rat and human H3 receptors and functions as a neutral antagonist.[1] Preclinical studies have highlighted its excellent brain penetration and efficacy in promoting wakefulness, making it a valuable tool for investigating the role of the H3 receptor in central nervous system (CNS) functions.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization, intended for researchers and professionals in drug development.
Core Mechanism of Action
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[4][5] It functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release in a negative feedback loop.[5][6] Additionally, it acts as a heteroreceptor on other, non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[5][6][7]
The H3 receptor is constitutively active and couples to the Gαi/o protein subunit.[5][6] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[8] By antagonizing the H3 receptor, this compound blocks these inhibitory effects. This disinhibition results in an enhanced release of histamine and other neurotransmitters, which is believed to underlie its wake-promoting and cognitive-enhancing effects.[2][6]
Quantitative Data Presentation
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized below.
Table 1: In Vitro Receptor Binding and Functional Potency
| Parameter | Species | Value | Reference |
| Binding Affinity (pKi) | Human | 9.24 | [1][2][3] |
| Rat | 8.9 | [1][2][3] | |
| Binding Affinity (Ki) | Rat | 1.2 nM | [3] |
| Functional Potency (pA2) | Human | 9.84 | [1] |
| Rat | 8.94 | [1] | |
| Receptor Selectivity | Human H1, H2, H4 | pKi < 5 | [1] |
| Panel of ~50 GPCRs, Ion Channels | >50% Inhibition at 1 µM: None | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Administration | Value | Reference |
| Ex Vivo Receptor Occupancy (ED50) | Mouse | s.c. | 0.13 mg/kg | [1][2][3] |
| Wake-Promoting Dose | Rodent | s.c. | 1 - 10 mg/kg | [1][2][9] |
| Time to Max Plasma Conc. (Tmax) | Rat | Oral (30 mg/kg) | 4.0 - 4.5 h | [1] |
| Plasma Half-Life (t½) | Rat | Oral (30 mg/kg) | 14.6 - 16.8 h | [1] |
| Rat | i.p. | 13.2 - 20.1 h | [1] |
Experimental Protocols
The characterization of this compound involves standard and specialized pharmacological assays. The methodologies for key experiments are detailed below.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the H3 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing recombinant human or rat H3 receptors.
-
Radioligand: Typically [3H]-N-α-methylhistamine ([3H]NAMH), a selective H3R agonist.[10][11]
-
Test Compound: this compound at various concentrations.
-
Incubation buffer, glass fiber filters, and a scintillation counter.
-
-
Protocol:
-
Incubation: Cell membranes are incubated with a fixed concentration of [3H]NAMH and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (bound radioligand) while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional cAMP Assay
This assay measures the functional antagonism of the H3 receptor by this compound.
-
Objective: To determine the potency of this compound as an antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.[1]
-
Materials:
-
Whole cells expressing the H3 receptor.
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
H3R agonist (e.g., Histamine or R-α-methylhistamine).
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Protocol:
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are then stimulated with Forskolin (to raise cAMP levels) in the presence of a fixed concentration of an H3R agonist. The agonist will normally inhibit this cAMP production.
-
Lysis & Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.
-
Data Analysis: The ability of this compound to cause a rightward shift in the concentration-response curve of the agonist is measured. The potency is expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[1]
-
Ex Vivo Receptor Occupancy
This method determines the extent to which this compound binds to H3 receptors in the brain after systemic administration.
-
Objective: To establish a dose-occupancy relationship and confirm brain target engagement.[1]
-
Materials:
-
Animals (e.g., mice).
-
Test Compound: this compound.
-
Radioligand for H3R (e.g., [3H]-N-α-methylhistamine).
-
Cryostat, phosphor imaging plates or film.
-
-
Protocol:
-
Dosing: Animals are dosed systemically (e.g., subcutaneously) with varying amounts of this compound or vehicle.[1]
-
Tissue Collection: At a specified time post-dosing, animals are euthanized, and brains are rapidly removed and frozen.
-
Sectioning: Brains are sectioned using a cryostat.
-
Autoradiography: The brain slices are incubated with the H3R radioligand. The unlabeled this compound bound to the receptors in vivo will prevent the radioligand from binding.
-
Imaging: The sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Data Analysis: The reduction in radioligand binding in the brains of drug-treated animals compared to vehicle-treated animals is quantified. The dose that produces 50% receptor occupancy (ED50) is calculated.[1]
-
Drug Development Logic and Progression
The development of a CNS-targeted compound like this compound follows a logical progression from initial discovery to in vivo validation. The aim is to identify molecules that not only have high potency and selectivity for the target but also possess the necessary pharmacokinetic properties to reach the target site in the brain and exert a therapeutic effect.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 4. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to JNJ-5207852: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The information is curated for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole diamine-based compound.[1] Its chemical structure is characterized by a central phenoxypropyl linker connecting two piperidine rings.
Chemical Identifiers and Properties:
| Property | Value |
| IUPAC Name | 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine |
| Molecular Formula | C20H32N2O |
| Molecular Weight | 316.48 g/mol |
| CAS Number | 398473-34-2 |
| SMILES | C1CCN(CC1)CCCn2ccc(cc2)CN3CCCCC3 |
Synthesis of this compound
The synthesis of this compound involves a multi-step process. While the seminal work by Apodaca et al. is frequently cited for its synthesis, detailed protocols can also be inferred from patents covering the synthesis of related 4-(aminoalkoxy)benzylamines. The general synthetic strategy involves the formation of an ether linkage followed by the introduction of the second piperidine moiety.
A plausible synthetic route is a two-step process:
-
Williamson Ether Synthesis: Reaction of a suitable amino alcohol with a 4-halobenzonitrile to form the key intermediate, 4-(3-piperidin-1-yl-propoxy)benzonitrile.
-
Reductive Amination: Catalytic hydrogenation of the benzonitrile intermediate in the presence of piperidine to yield the final product, this compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
Step 1: Synthesis of 4-(3-piperidin-1-yl-propoxy)benzonitrile
-
To a solution of 3-(piperidin-1-yl)propan-1-ol (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
To this mixture, add 4-cyanobenzyl chloride (1.0 eq) dissolved in DMF dropwise.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(3-piperidin-1-yl-propoxy)benzonitrile.
Step 2: Synthesis of 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine (this compound)
-
In a high-pressure reaction vessel, dissolve 4-(3-piperidin-1-yl-propoxy)benzonitrile (1.0 eq) and piperidine (1.5 eq) in a suitable solvent like methanol or ethanol.
-
Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70 °C.
-
Maintain the reaction under vigorous stirring for 24-48 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the vessel, and carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield this compound.
Quantitative Data (Illustrative):
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1 | 3-(piperidin-1-yl)propan-1-ol, 4-cyanobenzyl chloride | 4-(3-piperidin-1-yl-propoxy)benzonitrile | 75-85 | >95 |
| 2 | 4-(3-piperidin-1-yl-propoxy)benzonitrile, Piperidine | 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine | 60-70 | >98 |
Mechanism of Action and Signaling Pathway
This compound acts as a potent and selective antagonist of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking the H3 receptor, this compound disinhibits the release of these neurotransmitters, leading to increased wakefulness and cognitive enhancement.
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway.
Caption: H3R signaling pathway and the antagonistic action of this compound.
Experimental Workflow: In Vivo Evaluation of H3R Occupancy
A common experimental workflow to assess the in vivo efficacy of an H3 receptor antagonist like this compound is to measure its ability to occupy the H3 receptors in the brain. This is often done using a radiolabeled ligand in an ex vivo binding assay.
Caption: Workflow for determining in vivo H3 receptor occupancy of this compound.
This guide provides a foundational understanding of the chemical nature and synthesis of this compound for research and development purposes. For further detailed experimental procedures and characterization data, consulting the primary literature and relevant patents is recommended.
References
JNJ-5207852: A Technical Whitepaper on its Nootropic and Stimulant Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-5207852 is a potent and selective, non-imidazole histamine H3 receptor antagonist that has demonstrated significant wake-promoting effects in preclinical studies. As an antagonist at the H3 autoreceptor, this compound enhances the release of histamine and other key neurotransmitters involved in arousal and cognition, such as acetylcholine and norepinephrine. This document provides a comprehensive technical overview of the available preclinical data on this compound, with a focus on its stimulant and potential nootropic properties. Detailed experimental protocols, quantitative data, and relevant signaling pathways are presented to serve as a resource for researchers in the field of neuropharmacology and drug development.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
This compound exerts its effects by acting as a high-affinity antagonist at the histamine H3 receptor.[1][2] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters crucial for cognitive processes and wakefulness, including acetylcholine, norepinephrine, dopamine, and serotonin.
By blocking the inhibitory action of the H3 receptor, this compound leads to an increase in the firing rate of histaminergic neurons and subsequent release of histamine and other neurotransmitters in brain regions such as the cortex and hippocampus. This neurochemical cascade is believed to underlie its stimulant and potential pro-cognitive effects.
Signaling Pathway
The histamine H3 receptor is constitutively active and couples to the Gαi/o subunit of the G-protein complex. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Antagonism of this pathway by this compound disinhibits adenylyl cyclase, leading to increased cAMP and PKA signaling, which ultimately enhances neurotransmitter release.
References
JNJ-42165279: A Technical Guide for Researchers on a Selective FAAH Inhibitor with Potential Implications for Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide (AEA).[1][2] Developed by Janssen Pharmaceutica, this compound has been investigated in preclinical and clinical settings for its therapeutic potential in anxiety disorders, major depressive disorder, and autism spectrum disorder.[3][4][5] While direct research on JNJ-42165279 for cognitive enhancement is limited, its mechanism of action, which elevates endocannabinoid levels, suggests potential modulatory effects on cognitive processes. This technical guide provides a comprehensive overview of the core preclinical and clinical data on JNJ-42165279, detailed experimental protocols, and visualizations of its mechanism and experimental workflows to inform future research into its potential cognitive implications.
Core Mechanism of Action
JNJ-42165279 is a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[3] FAAH is the primary enzyme responsible for the hydrolysis of several fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[6] By inhibiting FAAH, JNJ-42165279 increases the synaptic availability of these endogenous ligands. AEA is a partial agonist of the cannabinoid receptor type 1 (CB1), which is densely expressed in brain regions critical for cognition, such as the hippocampus, prefrontal cortex, and amygdala. The potentiation of AEA signaling through FAAH inhibition is hypothesized to modulate neurotransmission and synaptic plasticity, processes fundamental to learning and memory.
Preclinical Data
In Vitro Potency and Selectivity
JNJ-42165279 demonstrates potent inhibition of both human and rat FAAH enzymes.[2][6] Importantly, it exhibits high selectivity for FAAH over other enzymes, ion channels, transporters, and receptors, minimizing off-target effects.[1][7]
| Parameter | Species | Value | Reference |
| IC50 | Human FAAH (hFAAH) | 70 nM | [2] |
| IC50 | Rat FAAH (rFAAH) | 313 nM | [2] |
| Selectivity | Panel of 50+ targets | No significant inhibition at 10 µM | [6][7] |
| CYP Inhibition | 1A2, 2C8, 2C9, 2C19, 2D6, 3A4 | No inhibition at 10 µM | [6][7] |
| hERG Inhibition | - | No inhibition at 10 µM | [6][7] |
Pharmacokinetics in Rats
Oral administration of JNJ-42165279 in rats demonstrated good brain penetration and target engagement, leading to a significant elevation of endogenous FAAH substrates in the brain.[1][7]
| Dose | Parameter | Value | Time Point | Reference |
| 20 mg/kg p.o. | Plasma Cmax | 4.2 µM | 1 hour | [6][7] |
| 20 mg/kg p.o. | Brain Cmax | 6.3 µM | 1 hour | [6] |
Pharmacodynamics in Rats
Inhibition of FAAH by JNJ-42165279 resulted in a dose-dependent increase in the brain concentrations of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[1][7]
| Substrate | Fold Increase in Brain (vs. vehicle) | Reference |
| Anandamide (AEA) | ~10-fold | [1] |
| Oleoylethanolamide (OEA) | Elevated | [1] |
| Palmitoylethanolamide (PEA) | Elevated | [1] |
Preclinical Efficacy Models
JNJ-42165279 has shown efficacy in animal models of pain and anxiety, conditions often associated with cognitive deficits.[1][8]
| Model | Effect | Reference |
| Spinal Nerve Ligation (SNL) model of neuropathic pain | Dose-dependent decrease in tactile allodynia | [1][6] |
Clinical Data
JNJ-42165279 has been evaluated in several Phase I and Phase II clinical trials. These studies have primarily focused on safety, tolerability, and efficacy in psychiatric disorders.
Phase I Studies in Healthy Volunteers
Multiple ascending dose studies in healthy volunteers demonstrated that JNJ-42165279 is generally well-tolerated.[9][10] Positron Emission Tomography (PET) studies confirmed high brain FAAH occupancy at clinically relevant doses.[9][10]
| Dose | Brain FAAH Occupancy | Effect on Plasma AEA | Effect on CSF AEA | Reference |
| ≥10 mg | Saturation of brain FAAH occupancy | ≥10-fold increase | ~45-fold increase (at 10 mg daily for 7 days) | [9][10] |
Phase IIa Study in Social Anxiety Disorder (SAD)
A randomized, double-blind, placebo-controlled study evaluated the efficacy of JNJ-42165279 (25 mg daily for 12 weeks) in patients with SAD.[4][11]
| Endpoint | JNJ-42165279 | Placebo | p-value | Reference |
| Change in LSAS Total Score | -29.4 | -22.4 | Not significant | [4][11] |
| ≥30% Improvement in LSAS | 42.4% | 23.6% | 0.04 | [4][11] |
| CGI-I "Much/Very Much Improved" | 44.1% | 23.6% | 0.02 | [4][11] |
Phase II Study in Autism Spectrum Disorder (ASD)
A study in adolescents and adults with ASD (25 mg twice daily for 12 weeks) did not meet its primary endpoints but showed some directional improvements in secondary outcomes.[5]
| Endpoint | Result | p-value | Reference |
| Aberrant Behavior Checklist (ABI) domains | No statistically significant reduction | >0.05 | [5] |
| Social Responsiveness Scale 2 (SRS) | Directionally favored JNJ-42165279 | 0.064 | [5] |
| Repetitive Behavior Scale-Revised (RBS-R) | Directionally favored JNJ-42165279 | 0.006 | [5] |
Study in Post-Traumatic Stress Disorder (PTSD)
A study combining JNJ-42165279 with internet-delivered cognitive behavioral therapy (CBT) in patients with PTSD did not show a significant benefit of the drug over placebo in improving PTSD symptoms.[12]
Experimental Protocols
In Vitro FAAH Inhibition Assay
-
Enzyme Source: Recombinant human or rat FAAH.
-
Substrate: Radiolabeled anandamide (e.g., [3H]AEA).
-
Incubation: JNJ-42165279 is pre-incubated with the enzyme for a defined period (e.g., 60 minutes) to allow for covalent binding.[6]
-
Reaction: The substrate is added to initiate the enzymatic reaction.
-
Detection: The reaction is stopped, and the amount of hydrolyzed product is quantified using liquid scintillation counting.
-
Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Brain FAAH Occupancy using PET
-
Radiotracer: [11C]MK-3168, a specific PET tracer for FAAH.[9]
-
Subjects: Healthy human volunteers.
-
Procedure: A baseline PET scan is performed to measure baseline FAAH availability. Subjects are then administered single or multiple doses of JNJ-42165279. A second PET scan is conducted post-dosing.
-
Imaging: Dynamic PET imaging is performed for a specified duration after radiotracer injection.
-
Analysis: The binding potential of the radiotracer is calculated for various brain regions. FAAH occupancy is determined by the percentage reduction in binding potential from baseline to post-dosing scans.
Future Directions for Cognitive Enhancement Research
While not directly investigated for cognitive enhancement, the mechanism of JNJ-42165279 presents several avenues for future research in this area:
-
Working Memory and Executive Function: The high density of CB1 receptors in the prefrontal cortex suggests that enhancing AEA signaling could modulate working memory and executive functions. Studies employing tasks like the N-back test or the Stroop task in healthy volunteers or patient populations with cognitive deficits could be insightful.
-
Fear Extinction and Memory Reconsolidation: The endocannabinoid system is critically involved in fear extinction.[12] While a study in PTSD did not show efficacy, further investigation into the role of JNJ-42165279 in modulating fear memory reconsolidation and extinction learning in different contexts is warranted. This has implications for therapeutic approaches to anxiety and trauma-related disorders where cognitive biases are prominent.
-
Cognitive Flexibility: The ability to adapt to changing environmental demands is a key aspect of cognition. Preclinical studies using reversal learning paradigms could explore the impact of FAAH inhibition on cognitive flexibility.
-
Age-Related Cognitive Decline: The endocannabinoid system is known to be dysregulated in aging. Investigating the potential of JNJ-42165279 to mitigate age-related cognitive decline in preclinical models could open new therapeutic avenues.
Conclusion
JNJ-42165279 is a well-characterized, selective FAAH inhibitor with a favorable safety profile and demonstrated target engagement in the central nervous system. While clinical development has focused on psychiatric disorders, its fundamental mechanism of elevating endocannabinoid levels provides a strong rationale for investigating its potential in the realm of cognitive enhancement. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at elucidating the cognitive effects of this promising compound. Further research is needed to directly assess its efficacy in improving cognitive domains in both healthy individuals and those with cognitive impairments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 4. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 5. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy of elevating anandamide via inhibition of fatty acid amide hydrolase (FAAH) combined with internet-delivered cognitive behavioral therapy in the treatment of post-traumatic stress disorder: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity and Selectivity Profile of JNJ-5207852
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The document details its binding affinity, selectivity profile against other receptors, and the experimental methodologies used for these determinations. Additionally, it includes diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological properties.
Binding Affinity of this compound
This compound exhibits high affinity for both human and rat histamine H3 receptors. The binding affinity is typically determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand by the test compound. The affinity is commonly expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi).
| Receptor | Species | pKi | Ki (nM) | Reference Compound (Thioperamide) pKi |
| Histamine H3 | Human | 9.24 ± 0.21 | 0.57 | 7.40 ± 0.33 |
| Histamine H3 | Rat | 8.90 ± 0.17 | 1.26 | 8.40 ± 0.20 |
Table 1: Binding Affinity of this compound for Histamine H3 Receptors.[1]
Selectivity Profile of this compound
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other receptors, ion channels, and transporters. This compound has demonstrated high selectivity for the histamine H3 receptor.
| Target | Species | Binding/Activity |
| Histamine H1 Receptor | Human | pKi < 5 |
| Histamine H2 Receptor | Human | pKi < 5 |
| Histamine H4 Receptor | Human | pKi < 5 |
| Other GPCRs, Ion Channels, Transporters | Not specified | No significant inhibitory effect (>50%) at 1 µM |
Table 2: Selectivity Profile of this compound.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the binding affinity and selectivity of this compound.
Radioligand Competition Binding Assay for Histamine H3 Receptor
This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials and Reagents:
-
Cell Membranes: Membranes from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Nα-methylhistamine ([3H]NAMH) is a commonly used radiolabeled agonist for the H3 receptor.[2]
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.[2]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit) to determine the amount of non-specific binding of the radioligand.[3]
-
Scintillation Cocktail: A liquid that emits light upon interaction with radioactive particles.
Procedure:
-
Membrane Preparation: Frozen cell pellets expressing the H3 receptor are thawed and homogenized in an ice-cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[2][3]
-
Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added in order: the assay buffer, the test compound at various concentrations, a fixed concentration of the radioligand ([3H]NAMH, typically around its Kd value), and the cell membrane suspension.[2]
-
Incubation: The plate is incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) with gentle agitation to allow the binding to reach equilibrium.[2]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.[2]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.[2]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
As a Gαi/o-coupled receptor, activation of the histamine H3 receptor leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (camp) levels. A functional assay can measure the ability of an antagonist like this compound to block the agonist-induced decrease in cAMP.
Materials and Reagents:
-
Cells: A cell line stably expressing the histamine H3 receptor (e.g., HEK293 or CHO).
-
Histamine Agonist: A known H3 receptor agonist (e.g., R-α-methylhistamine).
-
Test Compound: this compound at various concentrations.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or LANCE).
-
Adenylyl Cyclase Stimulator: Forskolin, to increase basal cAMP levels.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of an H3 receptor agonist in the presence of forskolin.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.
Signaling Pathway
References
An In-depth Technical Guide on the Effects of JNJ-5207852 on Wakefulness and Sleep Cycles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNJ-5207852, a novel histamine H3 receptor antagonist, and its effects on wakefulness and sleep architecture. The information presented herein is synthesized from preclinical studies to facilitate a deeper understanding of its mechanism of action, efficacy, and experimental validation.
Introduction
This compound, chemically identified as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1][2] The histamine H3 receptor primarily functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters involved in the sleep-wake cycle.[3][4] By antagonizing this receptor, this compound enhances histaminergic neurotransmission, leading to a state of increased wakefulness.[1][5] This compound has been investigated for its therapeutic potential in conditions characterized by excessive sleepiness.[3]
Mechanism of Action: Histamine H3 Receptor Antagonism
The central histaminergic system, originating from the tuberomammillary nucleus (TMN) in the posterior hypothalamus, plays a crucial role in maintaining arousal.[4][6] Histamine release is highest during wakefulness and ceases during sleep.[4] The H3 receptor acts as a negative feedback mechanism on histaminergic neurons.[4][7]
This compound binds with high affinity to both human and rat H3 receptors (pKi of 9.24 and 8.90, respectively).[1][2] As a neutral antagonist, it blocks the constitutive activity of the H3 receptor, thereby disinhibiting histamine release from presynaptic terminals.[1] This leads to increased histamine levels in the synaptic cleft, which then acts on postsynaptic H1 receptors to promote wakefulness.[7] The wake-promoting effects of this compound are absent in H3 receptor knockout mice, confirming its specific mechanism of action.[1][2]
Preclinical Efficacy in Animal Models
The wake-promoting effects of this compound have been demonstrated in both rat and mouse models. Administration of the compound leads to a significant increase in time spent awake, with a corresponding decrease in both slow-wave sleep (SWS) and REM sleep.[1][8]
The following tables summarize the key findings from preclinical investigations into the effects of this compound on sleep-wake parameters.
Table 1: Effect of this compound on Sleep-Wake States in Wild-Type Mice [1]
| Parameter | Vehicle Control | This compound (10 mg/kg, s.c.) | % Change |
|---|---|---|---|
| Total Wakefulness (24h) | Baseline | Increased (P<0.001) | +125% to +153% (at specific intervals) |
| Slow-Wave Sleep (SWS) | Baseline | Decreased (P<0.01) | Significant reduction |
| REM Sleep | Baseline | Decreased | Significant reduction |
| SWS Delta Power | Baseline | Decreased (P<0.01) | Indicates less deep sleep |
| Number of Stage Shifts | Baseline | Increased (P<0.001) | Suggests more fragmented sleep |
| Number of Wake Bouts | Baseline | Increased (P<0.001) | Consistent with increased wakefulness |
Table 2: Effect of this compound on Sleep-Wake States in Rats [8][9]
| Dosage (s.c.) | Effect on Wakefulness | Effect on SWS | Effect on REM Sleep |
|---|---|---|---|
| 3 mg/kg | Increased | Decreased | Decreased |
| 10 mg/kg | Increased | Decreased | Decreased |
| 30 mg/kg | Increased | Decreased | Decreased |
Note: These studies highlight a dose-dependent increase in wakefulness.
Importantly, the effects of this compound on wakefulness were not observed in H3 receptor knockout mice, confirming the specificity of its action.[1][2] Furthermore, the wake-promoting effects were not associated with hypermotility, and no rebound hypersomnolence was observed.[1][2]
Experimental Protocols
The following outlines the typical methodologies employed in preclinical studies to assess the effects of this compound.
-
Species: Male Sprague-Dawley rats or wild-type and H3 receptor knockout mice.[1][8]
-
Surgery: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively. This allows for the accurate scoring of wakefulness, SWS, and REM sleep.[2]
-
Compound: this compound is typically dissolved in a vehicle solution for administration.
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common.[1][8]
-
Dosage Range: Doses ranging from 1 to 30 mg/kg have been tested in rodents.[1][8]
-
Data Acquisition: Continuous EEG/EMG recordings are collected over a 24-hour period, encompassing both light and dark cycles.[1]
-
Vigilance State Analysis: The recordings are scored in epochs (e.g., 10-second intervals) and classified into three states: wakefulness, SWS, and REM sleep based on standard criteria.
-
Data Quantification: The total time spent in each state, the number and duration of bouts, and EEG power spectral analysis (e.g., delta power in SWS) are quantified.[1]
Summary and Conclusion
This compound is a potent and selective histamine H3 receptor antagonist that effectively promotes wakefulness in preclinical models.[1][2] Its mechanism of action is well-defined and depends on the integrity of the histaminergic system. The available data demonstrates a robust increase in wakefulness and a reduction in both SWS and REM sleep without significant side effects like hypermotility or rebound sleepiness.[1] These findings underscore the potential of H3 receptor antagonism as a therapeutic strategy for disorders of hypersomnolence. Further clinical investigation would be necessary to translate these preclinical findings to human populations.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HISTAMINE IN THE REGULATION OF WAKEFULNESS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbcp.com [ijbcp.com]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Preclinical Pharmacodynamics of JNJ-77242113 (icotrokinra)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical pharmacodynamics of JNJ-77242113, a first-in-class oral peptide antagonist of the interleukin-23 receptor (IL-23R). JNJ-77242113, also known as icotrokinra, is under development for the treatment of various immune-mediated inflammatory diseases.
Mechanism of Action
JNJ-77242113 is a macrocyclic peptide that selectively binds to the IL-23 receptor with high affinity.[1][2][3] This binding competitively inhibits the interaction between IL-23 and its receptor, thereby blocking the downstream signaling pathway.[4][5] The IL-23 pathway is a critical driver in the pathogenesis of several autoimmune diseases, including psoriasis and inflammatory bowel disease.[1][6] By inhibiting this pathway, JNJ-77242113 prevents the expansion and activation of T helper 17 (Th17) cells and the subsequent release of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[4][7] A key feature of JNJ-77242113 is its selectivity for the IL-23 receptor, with no significant impact on the related IL-12 signaling pathway.[5][6][8]
Quantitative Pharmacodynamic Data
The preclinical pharmacodynamic profile of JNJ-77242113 has been characterized through a series of in vitro and in vivo studies.
| Assay | Cell Type/System | Parameter | Value |
| Receptor Binding | Human IL-23 Receptor | KD | 7.1 pM[1][5][6] |
| IL-23 Signaling | Human Cells | IC50 | 5.6 pM[5][6] |
| IL-23-induced IFNγ Production | Human NK Cells | IC50 | 18.4 pM[5][6] |
| IL-23-induced IFNγ Production | Whole Blood (Healthy Donors) | IC50 | 11 pM[5][6] |
| IL-23-induced IFNγ Production | Whole Blood (Psoriasis Patients) | IC50 | 9 pM[5][6] |
| Model | Dosing | Key Findings |
| Trinitrobenzene Sulfonic Acid (TNBS)-induced Colitis | Oral, ≥ 0.3 mg/kg/day | Attenuated disease parameters.[2][5][6] |
| IL-23-induced Skin Inflammation | Oral | Inhibited skin thickening and gene induction of IL-17A, IL-17F, and IL-22.[1][5][6] |
| Ex vivo IL-23-stimulated IL-17A Production | Oral | Dose-dependent inhibition in whole blood.[5][6] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
A surface plasmon resonance (SPR) based assay was utilized to determine the binding affinity of JNJ-77242113 to the human IL-23 receptor. Recombinant human IL-23R was immobilized on a sensor chip, and various concentrations of JNJ-77242113 were flowed over the surface. The association and dissociation rates were measured to calculate the equilibrium dissociation constant (KD).
To assess the functional inhibitory activity of JNJ-77242113, human peripheral blood mononuclear cells (PBMCs) or whole blood were used.
-
Cell Preparation : PBMCs were isolated from healthy donors or psoriasis patients.
-
Compound Treatment : Cells were pre-incubated with varying concentrations of JNJ-77242113.
-
Stimulation : Cells were then stimulated with recombinant human IL-23.
-
Endpoint Measurement :
-
Proximal Signaling : Phosphorylation of STAT3 (pSTAT3) was measured by flow cytometry.
-
Downstream Cytokine Production : Levels of interferon-gamma (IFNγ) in the supernatant were quantified by ELISA.
-
-
Data Analysis : IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
This model was used to evaluate the in vivo efficacy of orally administered JNJ-77242113 in an inflammatory bowel disease model.
-
Induction of Colitis : Colitis was induced in rats by intrarectal administration of trinitrobenzene sulfonic acid (TNBS).
-
Treatment : Rats were orally dosed with JNJ-77242113 or vehicle daily.
-
Monitoring : Body weight, stool consistency, and other clinical signs were monitored daily.
-
Endpoint Analysis : At the end of the study, colon tissue was collected for macroscopic and histological scoring of inflammation.
This model assessed the ability of JNJ-77242113 to inhibit IL-23-mediated skin inflammation.
-
Induction of Inflammation : Rats received intradermal injections of recombinant rat IL-23 to induce localized skin inflammation.
-
Treatment : JNJ-77242113 was administered orally.
-
Endpoint Measurement :
-
Skin Thickness : Ear or skin thickness was measured using calipers.
-
Gene Expression : Skin biopsies were taken to quantify the mRNA levels of IL-17A, IL-17F, and IL-22 by quantitative real-time PCR (qRT-PCR).
-
Translational Pharmacodynamics
The preclinical pharmacodynamic findings for JNJ-77242113 have shown successful translation to early clinical studies in healthy human volunteers.[1][8] Oral administration of JNJ-77242113 in humans resulted in a dose-dependent inhibition of ex vivo IL-23-stimulated IFNγ production in whole blood, consistent with the observations in preclinical models.[1][5][6] This provides strong evidence for the potential of JNJ-77242113 as an oral therapy for IL-23-driven diseases.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Protagonist Reports Positive Results from Phase 1 and Pre-clinical Studies of Oral Interleukin-23 Receptor Antagonist JNJ-2113 - BioSpace [biospace.com]
- 3. Janssen Announces Positive Topline Results for JNJ-2113 - a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [jnj.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
The Role of JNJ-5207852 in Histamine Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The document details its mechanism of action, its interaction with histamine signaling pathways, and the experimental methodologies used to characterize this compound.
Core Concepts: this compound and the Histamine H3 Receptor
This compound, with the chemical name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole, high-affinity, and selective antagonist of the histamine H3 receptor.[1][2] It functions as a neutral antagonist, meaning it does not alter the basal activity of the receptor but effectively blocks the binding of the endogenous agonist, histamine.[1][3][4] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, it functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, in vivo efficacy, and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity of this compound for Histamine H3 Receptors
| Species | Receptor | pKi | Reference Compound (Thioperamide) pKi |
| Human | H3 | 9.24 ± 0.21 | 7.40 ± 0.33 |
| Rat | H3 | 8.90 ± 0.17 | 8.40 ± 0.20 |
Data presented as mean ± s.d. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.[1]
Table 2: In Vivo Receptor Occupancy of this compound
| Species | Administration | ED50 |
| Mice | Subcutaneous (s.c.) | 0.13 mg/kg |
ED50 represents the dose required to achieve 50% occupancy of the H3 receptors in the brain.[1]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Gender | Administration | Dose | Tmax (h) | Half-life (h) |
| Male | Oral | 30 mg/kg | 4.5 | 14.6 |
| Female | Oral | 30 mg/kg | 4.0 | 16.8 |
| Male | Intraperitoneal (i.p.) | 10 mg/kg | - | 13.2 |
| Female | Intraperitoneal (i.p.) | 10 mg/kg | - | 20.1 |
Tmax is the time to reach maximum plasma concentration.
Histamine H3 Receptor Signaling Pathways and the Action of this compound
The histamine H3 receptor primarily couples to the Gαi/o family of G proteins. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The βγ subunit of the G protein can also modulate other downstream effectors, such as ion channels.
This compound, as a neutral antagonist, blocks the binding of histamine to the H3 receptor, thereby preventing the initiation of this signaling cascade. This leads to a disinhibition of histamine release from histaminergic neurons and also enhances the release of other neurotransmitters that are under the inhibitory control of H3 heteroreceptors.
Caption: Histamine H3 Receptor Signaling and this compound Inhibition.
Experimental Protocols
The characterization of this compound involved several key in vitro and in vivo experiments. Below are detailed methodologies for these assays.
Radioligand Binding Assay for Histamine H3 Receptor
This assay is used to determine the binding affinity of a compound for the histamine H3 receptor.
-
Materials and Reagents:
-
Cell membranes expressing the human or rat histamine H3 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Test compound: this compound.
-
Assay buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold assay buffer.
-
Scintillation cocktail.
-
-
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the H3 receptor.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Binding Assay.
Ex Vivo Autoradiography for H3 Receptor Occupancy
This technique is used to determine the extent to which a drug occupies its target receptor in the brain after in vivo administration.
-
Materials and Reagents:
-
Animals (e.g., mice or rats).
-
Test compound: this compound.
-
Radioligand for H3 receptor (e.g., [³H]-Nα-methylhistamine).
-
Cryostat for sectioning frozen tissue.
-
Phosphor imaging screen or film.
-
-
Procedure:
-
Animal Dosing: Animals are treated with various doses of this compound.
-
Tissue Collection: At a specific time point after dosing, animals are euthanized, and their brains are rapidly removed and frozen.
-
Sectioning: The frozen brains are sliced into thin sections using a cryostat.
-
Incubation: The brain sections are incubated with the radioligand.
-
Washing: The sections are washed to remove unbound radioligand.
-
Imaging: The sections are exposed to a phosphor imaging screen or film to detect the radioactivity.
-
Data Analysis: The amount of radioligand binding in different brain regions is quantified. The receptor occupancy is calculated by comparing the binding in drug-treated animals to that in vehicle-treated animals.
-
Caption: Workflow for Ex Vivo Autoradiography.
Selectivity Profile
This compound is highly selective for the histamine H3 receptor. At a concentration of 1 µM, it showed no significant binding to a wide range of other receptors, transporters, and ion channels, including histamine H1, H2, and H4 receptors.[1] This high selectivity is a crucial attribute for a therapeutic agent, as it minimizes the potential for off-target side effects.
Conclusion
This compound is a potent and selective histamine H3 receptor neutral antagonist with good brain penetration. Its mechanism of action, through the blockade of H3 autoreceptors and heteroreceptors, leads to an increase in the release of histamine and other neurotransmitters in the brain. This profile suggests its potential therapeutic utility in disorders characterized by a deficit in these neurotransmitter systems. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of neuroscience and pharmacology.
References
The Discovery and Preclinical Development of JNJ-5207852: A Potent and Selective Histamine H3 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-5207852, chemically identified as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a novel, non-imidazole, diamine-based compound that acts as a potent and selective antagonist for the histamine H3 receptor.[1] Developed by Johnson & Johnson Pharmaceutical Research and Development, this compound demonstrated high affinity for both human and rat H3 receptors and exhibited significant wake-promoting effects in preclinical rodent models.[1][2] Despite its promising pharmacological profile, including excellent brain penetration and a long half-life, unfavorable pharmacokinetic characteristics ultimately halted its progression into clinical development.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and the experimental methodologies employed in the evaluation of this compound.
Introduction
The histamine H3 receptor, a G-protein coupled receptor (GPCR), functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and glutamate in the central nervous system.[3] Antagonism of the H3 receptor is a promising therapeutic strategy for treating a variety of neurological and psychiatric disorders, including sleep-wake disturbances and cognitive deficits, by enhancing neurotransmitter release.[3] this compound was developed as a novel, non-imidazole H3 antagonist with the aim of providing a therapeutic agent with improved properties over existing imidazole-based compounds.[1]
Discovery and Synthesis
The synthesis and structure-activity relationship (SAR) studies of this compound and its analogs have been detailed in prior work.[1] The development of this non-imidazole class of compounds was driven by the need to overcome the limitations of earlier imidazole-containing H3 antagonists.
Mechanism of Action
This compound functions as a selective and high-affinity antagonist of the histamine H3 receptor.[1][2] It is characterized as a neutral antagonist, meaning it does not alter the basal activity of the receptor but competitively blocks the binding of the endogenous agonist, histamine.[1][4] The H3 receptor is coupled to the Gi protein; its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release.[3] By blocking this receptor, this compound disinhibits the presynaptic nerve terminal, leading to an increased release of histamine and other neurotransmitters involved in arousal and cognition.[3]
Signaling Pathway Diagram
Caption: Histamine H3 Receptor Signaling and the Antagonistic Action of this compound.
Preclinical Pharmacology
In Vitro Studies
Binding Affinity:
This compound demonstrated high affinity for both human and rat H3 receptors in radioligand binding assays.[1] The binding affinity (pKi) values are summarized in the table below. Notably, this compound showed significantly higher affinity for the human H3 receptor compared to the reference antagonist, thioperamide.[1]
| Compound | Human H3 Receptor (pKi) | Rat H3 Receptor (pKi) |
| This compound | 9.24[1][2] | 8.90[1][2] |
| Thioperamide | 7.40[1] | 8.40[1] |
Receptor Selectivity:
The selectivity of this compound was assessed against a panel of other receptors, transporters, and ion channels. At a concentration of 1 µM, it showed negligible binding to other targets, indicating its high selectivity for the H3 receptor.[1]
Functional Activity:
Functional assays to definitively characterize this compound as a neutral antagonist versus an inverse agonist proved challenging due to inconsistent constitutive activity of the H3 receptor in the cell-based systems used.[1] However, a binding assay variant measuring the affinity in the presence and absence of GppNHp and NaCl, which uncouple the receptor from its G-protein, suggested that this compound is likely a neutral antagonist, with a Ki ratio (uncoupled/coupled) of 1.25.[1]
In Vivo Studies
Brain Receptor Occupancy:
This compound demonstrated excellent brain penetration following subcutaneous administration in mice.[1] Ex vivo autoradiography was used to determine the in vivo receptor occupancy.
| Parameter | Value | Species |
| ED50 for Receptor Occupancy | 0.13 mg/kg (s.c.)[1] | Mouse |
| Full Receptor Occupancy | 1 mg/kg (s.c.)[1] | Mouse |
Wake-Promoting Effects:
In both mice and rats, this compound produced a dose-dependent increase in time spent awake and a corresponding decrease in both REM and slow-wave sleep.[1][2] These effects were absent in H3 receptor knockout mice, confirming that the wake-promoting activity is mediated through H3 receptor blockade.[1][2] Importantly, the wake-promoting effects were not associated with hypermotility.[1]
| Dose (s.c.) | Effect on Wakefulness | Species |
| 1-10 mg/kg | Increased time spent awake[1][2] | Mouse, Rat |
Pharmacokinetics:
Pharmacokinetic studies in rats revealed that this compound is extensively absorbed after oral administration and achieves high levels in the brain.[1] It was found to have a relatively long half-life of 13-20 hours after intravenous administration and a very high volume of distribution, suggesting extensive tissue distribution.[1]
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for the histamine H3 receptor.
-
Methodology: Membranes from cells stably expressing either human or rat recombinant H3 receptors were used. The assay was performed in a competitive binding format using a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-methylhistamine). Various concentrations of this compound were incubated with the membranes and the radioligand. The amount of bound radioactivity was measured, and the inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
Ex Vivo Autoradiography
-
Objective: To determine the in vivo occupancy of H3 receptors in the brain after peripheral administration of this compound.
-
Methodology: Mice were administered various doses of this compound subcutaneously. After a specified time (e.g., 1 hour), the animals were euthanized, and their brains were rapidly removed and frozen. Brain sections were then incubated with a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-methylhistamine). The density of bound radioligand was quantified using autoradiography. The ED50, the dose required to achieve 50% receptor occupancy, was then calculated.[1]
Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols for JNJ-5207852 In Vivo Studies
These application notes provide a detailed overview of the in vivo characterization of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The following protocols are based on published research and are intended for researchers, scientists, and drug development professionals working on similar compounds.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine | [1] |
| Internal ID | This compound | [1] |
| Mechanism of Action | Non-imidazole histamine H3 receptor antagonist | [1] |
| Affinity (pKi) | Rat H3 Receptor: 8.9, Human H3 Receptor: 9.24 | [1][2] |
| Key In Vivo Effects | Wake-promoting, decreases REM and slow-wave sleep | [1][2][3] |
Quantitative In Vivo Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: Pharmacokinetic Parameters
| Animal Model | Formulation | Administration | Key Findings |
| Sprague-Dawley Rats | 10% solutol/5% dextrose (IV), 0.5% methocel (Oral) | Intravenous (IV), Oral | Extensively absorbed after oral administration with high brain levels.[1][3] |
Table 2: Ex Vivo Receptor Occupancy
| Animal Model | Administration | ED50 |
| Mice | Subcutaneous (s.c.) | 0.13 mg/kg[1][3] |
| Wistar Rats | Subcutaneous (s.c.) | ED50 not explicitly stated, but doses from 0.16 to 2.5 mg/kg were used.[1] |
Table 3: In Vivo Efficacy - Wakefulness and Sleep
| Animal Model | Administration | Dosage | Effects |
| Mice & Rats | Subcutaneous (s.c.) | 1-10 mg/kg | Increased time spent awake, decreased REM and slow-wave sleep.[1][2][3] |
| H3 Receptor Knockout Mice | Subcutaneous (s.c.) | 1-10 mg/kg | No effect on wakefulness or sleep.[1][3] |
| Mice | Intraperitoneal (i.p.) | 10 mg/kg (4-week daily treatment) | No change in body weight.[1][3] |
Experimental Protocols
Protocol 1: Ex Vivo Autoradiography for H3 Receptor Occupancy
This protocol details the procedure to determine the in vivo occupancy of histamine H3 receptors by this compound.
Materials:
-
This compound (hydrochloride or fumarate salt)[1]
-
Vehicle (e.g., sterile physiological saline)[1]
-
Male Wistar rats (200 g)[1]
-
2-methylbutane, dry ice
-
Radioligand (e.g., ³H-N-α-methylhistamine)[1]
-
Autoradiography equipment (e.g., β-imager)[1]
Procedure:
-
Compound Administration:
-
Prepare fresh solutions of this compound in the appropriate vehicle.
-
Administer this compound subcutaneously (s.c.) to male Wistar rats at various dosages (e.g., 0.16, 0.63, 2.5 mg/kg).[1] A vehicle-treated group should be included as a control.
-
-
Brain Tissue Collection:
-
Cryosectioning:
-
Mount the frozen brains on a cryostat.
-
Cut coronal sections (e.g., 20 µm thick) at the level of the striatum and cortex.
-
Thaw-mount the sections onto gelatin-coated slides.
-
-
Autoradiography:
-
Incubate the brain sections with a saturating concentration of the H3 receptor radioligand (e.g., ³H-N-α-methylhistamine).
-
Wash the sections to remove unbound radioligand.
-
Appose the dried slides to a phosphor imaging plate or film.
-
-
Data Analysis:
-
Quantify the specific binding of the radioligand in brain regions of interest (e.g., cortex, striatum, hypothalamus).[1]
-
Calculate the percentage of receptor occupancy for each dose of this compound compared to the vehicle-treated group.
-
Determine the ED50 value (the dose that produces 50% receptor occupancy) by non-linear regression analysis.[1]
-
Experimental Workflow for Ex Vivo Autoradiography
Caption: Workflow for determining in vivo H3 receptor occupancy.
Protocol 2: Assessment of Wakefulness and Sleep in Rodents
This protocol describes the methodology for evaluating the effects of this compound on sleep-wake patterns in rats.
Materials:
-
This compound (hydrochloride salt)[1]
-
Vehicle (e.g., sterile physiological saline)[1]
-
Male Sprague-Dawley rats (280-350 g)[1]
-
Surgical instruments for electrode implantation
-
EEG/EMG recording system
-
Sleep scoring software
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rats according to standard laboratory procedures.
-
Using a stereotaxic frame, implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles for polysomnography recordings.
-
Allow the animals to recover from surgery for at least one week.
-
-
Habituation:
-
Habituate the animals to the recording chambers and tethered recording cables for several days before the experiment.
-
-
Compound Administration and Recording:
-
On the day of the experiment, administer this compound (e.g., 1, 3, 10 mg/kg, s.c.) or vehicle at the beginning of the light or dark cycle.[2]
-
Record EEG and EMG data continuously for a defined period (e.g., 24 hours).
-
-
Data Analysis:
-
Score the EEG/EMG recordings in epochs (e.g., 10-30 seconds) to identify states of wakefulness, REM sleep, and non-REM (slow-wave) sleep.
-
Quantify the total time spent in each state for specific time blocks post-dosing.
-
Analyze the data for statistically significant differences between the this compound-treated groups and the vehicle-treated group.
-
Signaling Pathway: Histamine H3 Receptor Antagonism and Wakefulness
Caption: Mechanism of wake promotion by this compound.
General Considerations for In Vivo Studies
-
Animal Welfare: All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Formulation: The salt form and vehicle for this compound may vary depending on the study. The hydrochloride salt was used for most in vivo pharmacology studies, while the fumarate salt was used for locomotor and pharmacokinetic studies.[1]
-
Route of Administration: this compound has been shown to be active following subcutaneous, intraperitoneal, intravenous, and oral administration.[1][3]
-
Control Groups: Appropriate vehicle-treated control groups are essential for all in vivo experiments.
-
Knockout Models: The use of H3 receptor knockout mice can be a valuable tool to confirm the on-target effects of this compound.[1][3]
References
Application Notes and Protocols for JNJ-5207852 in Rodent Models
These application notes provide a comprehensive overview of the experimental use of JNJ-5207852, a selective and potent histamine H3 receptor (H3R) antagonist, in mice and rats. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound acts as a selective antagonist for the histamine H3 receptor, with high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) receptors.[1][2][3][4] The H3 receptor is a Gi-coupled presynaptic autoreceptor and heteroreceptor. Its activation typically leads to a decrease in the release of several neurotransmitters, including histamine, glutamate, norepinephrine, and acetylcholine in the brain.[4][5] By antagonizing the H3 receptor, this compound is expected to increase the release of these neurotransmitters, which can influence various physiological processes such as sleep/wake cycles and cognitive function.[4][5]
Signaling Pathway
The histamine H3 receptor is primarily coupled to the Gi/o family of G-proteins. Upon binding of an agonist, the receptor activates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a neutral antagonist, this compound blocks the action of agonists at the H3 receptor, thereby preventing this inhibitory effect and leading to a relative increase in neurotransmitter release from the presynaptic terminal.
Experimental Dosages and Administration
This compound has been administered to both mice and rats through various routes, including subcutaneous (s.c.), intraperitoneal (i.p.), and oral (p.o.) administration. The choice of dosage and route depends on the specific experimental goals.
Dosage Summary for Mice
| Strain | Dosage | Administration Route | Observed Effects | Reference |
| C57BL/6 & ob/ob | 3 - 10 mg/kg | i.p. (daily for 4 weeks) | No significant change in body weight. | [6][7] |
| Not Specified | 1 - 10 mg/kg | s.c. | Increased time spent awake; decreased REM and slow-wave sleep. No effect in H3 receptor knockout mice. | [1][6] |
| Not Specified | 10 mg/kg | i.p. | A 4-week daily treatment did not lead to a change in body weight. | [1][2][8] |
| Balb/c | Not specified | Not specified | Used in a radial-arm maze experiment to assess effects on anxiety. | [9] |
| Not Specified | 10 and 15 mg/kg | i.p. | Investigated for effects on nociceptive response in the formalin test. | [10] |
Dosage Summary for Rats
| Strain | Dosage | Administration Route | Observed Effects | Reference |
| Sprague-Dawley | 3, 10, 30 mg/kg | s.c. | Increased time spent awake; decreased REM and slow-wave sleep. No associated hypermotility. | [1][2][8] |
| Wistar | Not specified | i.p. | Used in an open-field test to assess effects on anxiety-like behavior. | [9] |
| Sprague-Dawley | 10 mg/kg | i.p. (single dose) | Pharmacokinetic analysis showed extensive brain penetration and retention. | [7] |
| Sprague-Dawley | 30 mg/kg | p.o. (single dose) | Pharmacokinetic analysis showed high oral bioavailability. | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Assessment of Wake-Promoting Effects in Mice
Objective: To evaluate the effect of this compound on the sleep-wake cycle in mice.
Materials:
-
This compound hydrochloride salt
-
Sterile physiological saline
-
EEG/EMG recording system
-
Sleep-recording chambers
Procedure:
-
Animal Acclimation: Allow mice to adapt to the sleep-recording chamber, connected to an EEG/EMG recording cable/swivel system, for one week. Maintain a controlled environment with a 12-hour light/12-hour dark cycle and ad libitum access to food and water.[7]
-
Drug Preparation: Dissolve this compound in sterile physiological saline to the desired concentration (e.g., to achieve a 10 mg/kg dose in a 4 ml/kg injection volume).[7]
-
Administration:
-
Data Recording: Continuously record EEG/EMG signals for 24 hours post-injection.[7]
-
Data Analysis: Analyze the recorded data to quantify the time spent in wakefulness, REM sleep, and slow-wave sleep.
Protocol 2: Evaluation of Locomotor Activity in Rats
Objective: To determine if the wake-promoting effects of this compound are associated with hypermotility.
Materials:
-
This compound fumarate salt
-
Sterile physiological saline
-
Locomotor activity monitoring system (e.g., photocell arrays)
Procedure:
-
Animal Acclimation: Individually house rats and allow a one-week acclimation period to the colony. Handle the animals daily.[7]
-
Habituation: On the day of testing, place the animals in the activity chambers for a 2-hour habituation period.[7]
-
Drug Preparation: Dissolve this compound in sterile physiological saline to the desired concentrations (e.g., 3, 10, 30 mg/kg).[7]
-
Administration: Following the habituation period, briefly interrupt the session and inject the rats subcutaneously with either saline (1 ml/kg) or a dose of this compound.[7]
-
Data Recording: Immediately resume testing and continuously monitor locomotor activity for a 4-hour observation period.[7]
-
Data Analysis: Quantify locomotor activity counts (e.g., basic movements, fine movements, XY ambulations) in defined time intervals.
Experimental Workflow
The following diagram illustrates a general experimental workflow for studying the effects of this compound in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. netascientific.com [netascientific.com]
- 6. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Effects of methimepip and this compound in Wistar rats exposed to an open-field with and without object and in Balb/c mice exposed to a radial-arm maze [frontiersin.org]
- 10. Efficacy of the Multi-Target Compound E153 in Relieving Pain and Pruritus of Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-5207852 Solubility and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for determining the solubility and stability of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The provided data and methodologies are intended to guide researchers in the proper handling and use of this compound in various experimental settings. Adherence to these protocols will ensure the accurate and reproducible application of this compound in preclinical and drug development research.
Introduction
This compound is a non-imidazole, high-affinity histamine H3 receptor antagonist that has demonstrated wake-promoting effects in animal models.[1][2] Accurate characterization of its solubility and stability in solution is critical for ensuring reliable experimental outcomes in pharmacological and toxicological studies. This document outlines the solubility of this compound in common laboratory solvents and provides protocols for assessing its stability under various conditions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H32N2O (free base) | [3] |
| C20H32N2O.2HCl (dihydrochloride) | [1] | |
| Molecular Weight | 316.5 g/mol (free base) | [3] |
| 389.4 g/mol (dihydrochloride) | [1] | |
| CAS Number | 398473-34-2 (free base) | [3][4] |
| 1782228-76-5 (dihydrochloride) | [1][5] |
Solubility Data
The solubility of this compound can vary depending on whether it is in its free base or salt form (dihydrochloride). The following tables summarize the available solubility data.
Table 1: Solubility of this compound Dihydrochloride
| Solvent | Maximum Concentration | Notes | Reference |
| Water | 50 mM (19.47 mg/mL) | --- | [1] |
| DMSO | 20 mM (7.79 mg/mL) | Gentle warming may be required. | [1] |
Table 2: Solubility of this compound (Free Base)
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 5 mg/mL (approx. 15.8 mM) | --- | [3] |
| 77.5 mg/mL (244.88 mM) | Ultrasonic treatment may be necessary. Hygroscopic DMSO can impact solubility. | [4] | |
| Ethanol | 16 mg/mL (approx. 50.5 mM) | --- | [3] |
| DMF | 20 mg/mL (approx. 63.2 mM) | --- | [3] |
| PBS (pH 7.2) | 0.25 mg/mL (approx. 0.79 mM) | --- | [3] |
Note on Discrepancies: Differences in reported DMSO solubility may be attributed to the form of the compound (free base vs. dihydrochloride salt) and the experimental conditions used to determine solubility (e.g., temperature, use of sonication). Researchers should verify the solubility for their specific batch and experimental setup.
Stability Profile
The stability of this compound in solution is a critical factor for ensuring the integrity of experimental results.
Storage Recommendations:
-
Solid Form: The solid compound should be desiccated at room temperature for short-term storage and stored at -20°C for long-term stability (up to 3 years).[4][5]
-
In Solution: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] Repeated freeze-thaw cycles should be avoided.
Experimental Protocols
The following protocols provide a framework for determining the solubility and stability of this compound in a laboratory setting.
Protocol for Solubility Determination
This protocol describes a method for determining the equilibrium solubility of this compound in a given solvent.
Caption: Workflow for solubility determination.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., Water, DMSO, Ethanol, PBS)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system or other suitable analytical instrument
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Protocol for Stability Assessment in Solution
This protocol outlines a method to evaluate the stability of this compound in solution under various stress conditions.
Caption: Experimental workflow for stability assessment.
Materials:
-
This compound stock solution (in a relevant solvent)
-
Buffers of varying pH (e.g., pH 3, 7, 9)
-
Temperature-controlled incubators
-
Photostability chamber or light source
-
HPLC-UV system
Procedure:
-
Preparation of Test Samples:
-
Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in DMSO).
-
For pH stability, dilute the stock solution into buffers of different pH values.
-
Aliquot the solutions into separate vials for each time point and condition.
-
-
Incubation under Stress Conditions:
-
Temperature Stability: Incubate vials at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability: Expose vials to a controlled light source (e.g., ICH-compliant photostability chamber) alongside dark controls wrapped in aluminum foil.
-
pH Stability: Incubate the buffered solutions at a constant temperature (e.g., 25°C).
-
-
Sample Collection and Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial from each condition.
-
Immediately analyze the samples by a stability-indicating HPLC method.
-
Quantify the peak area of the parent this compound and monitor for the appearance of any degradation peaks.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Conclusion
These application notes provide essential information and protocols for the handling and evaluation of this compound in a research setting. Understanding the solubility and stability of this compound is paramount for the design of robust and reproducible experiments. Researchers are encouraged to perform their own validation experiments based on their specific experimental conditions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for the Preparation of JNJ-5207852 for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of JNJ-5207852, a potent and selective histamine H3 receptor antagonist, for in vivo animal studies. The following sections outline the physicochemical properties of this compound and provide step-by-step instructions for its formulation for subcutaneous (S.C.), intraperitoneal (I.P.), oral (P.O.), and intravenous (I.V.) administration in rodents.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties, particularly solubility, is crucial for selecting the appropriate vehicle and preparation method. This compound is available as a dihydrochloride salt, which is soluble in water.[1][2][3]
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Form | Dihydrochloride salt | [1][2] |
| Molecular Weight | 389.4 g/mol | [1][2] |
| Formula | C₂₀H₃₂N₂O·2HCl | [1][2] |
| Purity | ≥98% | [1][3] |
| Storage (Powder) | Desiccate at Room Temperature or -20°C for long-term storage | [1][4] |
| Solubility in Water | Up to 50 mM (approximately 19.47 mg/mL) | [1][2][3] |
| Solubility in DMSO | Up to 20 mM (approximately 7.79 mg/mL), gentle warming may be required | [1][2][3] |
| Solubility in Ethanol | 16 mg/mL | [5] |
| Solubility in PBS (pH 7.2) | 0.25 mg/mL | [5] |
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific experimental needs and animal models. Always use aseptic techniques when preparing formulations for animal administration.
Protocol 1: Preparation for Subcutaneous (S.C.) or Intraperitoneal (I.P.) Administration
For S.C. or I.P. administration, this compound can be dissolved in sterile physiological saline. This is a straightforward method suitable for delivering a clear solution.[6]
Materials:
-
This compound dihydrochloride powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and saline based on the desired final concentration and volume. For example, to prepare a 1 mg/mL solution, weigh 1 mg of this compound for each mL of saline.
-
Aseptically transfer the weighed this compound powder to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Draw the solution into a sterile syringe using a sterile needle for administration.
Workflow for S.C./I.P. Solution Preparation
Caption: Workflow for preparing this compound in saline.
Protocol 2: Preparation for Oral Gavage (P.O.) Administration
For oral administration, this compound can be prepared as a suspension in 0.5% methylcellulose (methocel). This is particularly useful for delivering higher doses or when the compound's solubility in a simple aqueous vehicle is a concern.[6]
Materials:
-
This compound dihydrochloride powder
-
0.5% (w/v) methylcellulose in sterile water
-
Sterile vials or tubes
-
Mortar and pestle (optional)
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
Oral gavage needles (16-20 G)[9]
Procedure:
-
Calculate the required amount of this compound and 0.5% methylcellulose.
-
Weigh the this compound powder. For a more uniform suspension, the powder can be triturated in a mortar and pestle to a fine consistency.
-
Create a paste: In a sterile beaker, add a small amount of the 0.5% methylcellulose to the this compound powder and mix to form a smooth paste.
-
Gradually add the remaining vehicle: While continuously stirring with a magnetic stirrer, slowly add the rest of the 0.5% methylcellulose to the paste until the desired final volume is reached.
-
Homogenize the suspension (optional): For a more stable and uniform suspension, use a homogenizer.
-
Store the suspension appropriately. It is recommended to prepare the suspension fresh daily. If stored, keep it refrigerated and protected from light. Bring to room temperature and vortex thoroughly before each use.
Workflow for Oral Suspension Preparation
Caption: Workflow for preparing an oral suspension of this compound.
Protocol 3: Preparation for Intravenous (I.V.) Administration
For intravenous administration, this compound should be prepared as a sterile, clear solution, free of any particulates, to prevent embolization.[10] A 5% dextrose solution in water (D5W) has been used as a vehicle for I.V. administration of this compound.[6]
Materials:
-
This compound dihydrochloride powder
-
Sterile 5% Dextrose in Water (D5W)
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes and needles (27-30 G)[11]
Procedure:
-
Calculate the required amount of this compound and D5W.
-
Aseptically transfer the weighed this compound powder to a sterile vial.
-
Add the calculated volume of sterile D5W to the vial.
-
Vortex the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.
-
Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical to remove any potential microbial contamination or particulates.
-
Visually inspect the final solution for clarity and absence of particles before administration.
-
Use the solution immediately after preparation.
Workflow for I.V. Solution Preparation
Caption: Workflow for preparing this compound for intravenous administration.
In Vivo Administration and Dosage
This compound has been shown to be effective in rodents at doses ranging from 1 to 10 mg/kg for S.C. and I.P. administration.[12][13] For oral administration, doses up to 30 mg/kg have been used.[6] The specific dose and administration volume should be determined based on the experimental design and the animal's body weight. Always adhere to institutional guidelines for animal care and use.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. JNJ 5207852 dihydrochloride | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 4. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. staff.flinders.edu.au [staff.flinders.edu.au]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-5207852 Administration in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of JNJ-5207852, a potent and selective histamine H3 receptor antagonist, for preclinical research. This document includes detailed protocols for various administration routes in rodents, quantitative data summaries, and a visualization of the relevant signaling pathway.
Introduction
This compound is a non-imidazole, high-affinity neutral antagonist of the histamine H3 receptor, with pKi values of 8.9 for the rat receptor and 9.24 for the human receptor.[1][2][3] It is a valuable tool for investigating the role of the H3 receptor in various physiological processes, including wakefulness, cognitive function, and neurotransmitter release.[2][4][5] this compound is brain-penetrant and has been shown to be orally active.[3][6]
Data Presentation
In Vitro and In Vivo Activity of this compound
| Parameter | Species | Value | Reference |
| pKi (H3 Receptor) | Rat | 8.9 | [1][2][3] |
| pKi (H3 Receptor) | Human | 9.24 | [1][2][3] |
| ED50 (ex vivo receptor occupancy) | Mouse | 0.13 mg/kg (s.c.) | [2] |
Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Tmax (h) | Half-life (h) | Reference |
| Oral | 30 mg/kg | 4.0 - 4.5 | 14.6 - 16.8 | [7] |
| Intraperitoneal (i.p.) | 10 mg/kg | - | 13.2 - 20.1 | [7] |
Signaling Pathway
This compound acts as a neutral antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o pathway. As a neutral antagonist, this compound blocks the action of agonists at the H3 receptor but does not affect its basal (constitutive) activity. The canonical signaling pathway of the H3 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-5207852 in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNJ-5207852, a potent and selective histamine H3 receptor antagonist, for its application in behavioral neuroscience research. Detailed protocols for key behavioral assays are provided to guide researchers in investigating the effects of this compound on wakefulness, cognition, and anxiety-like behaviors.
Introduction to this compound
This compound is a non-imidazole, brain-penetrant histamine H3 receptor antagonist with high affinity for both rat and human H3 receptors.[1][2] As an antagonist of the H3 receptor, which acts as a presynaptic autoreceptor, this compound blocks the feedback inhibition of histamine release, thereby increasing histaminergic neurotransmission in the brain. This mechanism of action underlies its primary pharmacological effect: the promotion of wakefulness.[1] Studies in rodents have demonstrated that this compound increases time spent awake and reduces both REM and slow-wave sleep without inducing hypermotility, a common side effect of traditional psychostimulants.[1]
Mechanism of Action and Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound disinhibits adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately modulates the release of histamine and other neurotransmitters, influencing arousal, cognition, and other behavioral states.
Pharmacokinetic Properties
This compound is orally bioavailable and readily penetrates the blood-brain barrier.[1][2]
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species | Route | Dose | Value | Reference |
| pKi (rat H3R) | Rat | - | - | 8.9 | [1][2] |
| pKi (human H3R) | Human | - | - | 9.24 | [1][2] |
| ED50 (ex vivo receptor occupancy) | Mouse | s.c. | - | 0.13 mg/kg | [1][2] |
| Brain Concentration (24h post-dose) | Rat (Male) | p.o. | 30 mg/kg | 5306 ± 282 ng/mL | [1] |
| Brain Concentration (24h post-dose) | Rat (Female) | p.o. | 30 mg/kg | 6726 ± 826 ng/mL | [1] |
| Brain Concentration (24h post-dose) | Rat (Male) | i.p. | 10 mg/kg | 2096 ± 46 ng/mL | [1] |
| Brain Concentration (24h post-dose) | Rat (Female) | i.p. | 10 mg/kg | 2483 ± 54 ng/mL | [1] |
Data Presentation: Behavioral Effects of this compound
The primary behavioral effect of this compound is the promotion of wakefulness. Limited studies have explored its effects on anxiety, with results suggesting a lack of anxiolytic effect in a 3D radial arm maze.
Table 2: Effects of this compound on Sleep-Wake Architecture in Rodents
| Species | Dose (Route) | Effect on Wakefulness | Effect on REM Sleep | Effect on Slow-Wave Sleep | Reference |
| Mouse | 1-10 mg/kg (s.c.) | Increased | Decreased | Decreased | [1] |
| Rat | 1-10 mg/kg (s.c.) | Increased | Decreased | Decreased | [1] |
| H3 Receptor Knockout Mice | 10 mg/kg (s.c.) | No effect | No effect | No effect | [1] |
Table 3: Effects of this compound on Locomotor Activity in Rats
| Dose (s.c.) | Observation Period | Locomotor Activity vs. Vehicle | Reference |
| 3 mg/kg | 90 min | No significant effect | [1] |
| 10 mg/kg | 90 min | No significant effect | [1] |
| 30 mg/kg | 90 min | No significant effect | [1] |
Table 4: Effects of this compound on Anxiety-Like Behavior in Mice
| Behavioral Test | Species | Doses (i.p.) | Outcome | Reference |
| 3D Radial Arm Maze | Balb/c Mice | 0.5, 1, and 5 mg/kg | No anxiolytic effects observed (no increase in open arm entries) | [3] |
Experimental Protocols
The following are detailed protocols for key behavioral assays relevant to the study of this compound. These protocols are based on standard laboratory procedures and should be adapted to the specific experimental design.
Assessment of Locomotor Activity (Open-Field Test)
This protocol assesses the effect of this compound on spontaneous locomotor activity and can be used to confirm its non-stimulant profile.
Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm)
-
Video tracking system and software
-
This compound
-
Vehicle (e.g., saline or as appropriate for the compound's solubility)
-
Rodents (rats or mice)
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection). Doses of 3, 10, and 30 mg/kg have been shown to not affect locomotor activity in rats.[1]
-
Placement: 30 minutes post-injection, gently place the animal in the center of the open-field arena.
-
Recording: Record the animal's activity using the video tracking system for a predetermined duration (e.g., 90 minutes).[1]
-
Data Analysis: Analyze the recorded data for parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Stereotypic counts
-
Assessment of Anxiety-Like Behavior (Elevated Plus-Maze)
This protocol is designed to evaluate the potential anxiolytic or anxiogenic effects of this compound.
Materials:
-
Elevated plus-maze apparatus
-
Video tracking system and software
-
This compound
-
Vehicle
-
Rodents (mice or rats)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle intraperitoneally. Doses of 0.5, 1, and 5 mg/kg have been used in mice to assess anxiety-like behavior.[3]
-
Placement: 30 minutes after injection, place the animal on the central platform of the maze, facing one of the closed arms.
-
Recording: Record the animal's behavior for 5 minutes.
-
Data Analysis: Analyze the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total number of arm entries
-
Assessment of Learning and Memory (Morris Water Maze)
This protocol can be used to investigate the potential cognitive-enhancing effects of this compound on spatial learning and memory.
Materials:
-
Circular water tank (water maze)
-
Submersible platform
-
Video tracking system and software
-
This compound
-
Vehicle
-
Rodents (rats or mice)
Procedure:
-
Habituation: For 1-2 days, allow the animals to swim freely in the pool without the platform to acclimate them to the environment.
-
Acquisition Phase:
-
Place the hidden platform in one quadrant of the pool.
-
Administer this compound or vehicle daily, 30-60 minutes before the first trial.
-
Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
For each trial, place the animal in the water at a different starting position, facing the wall of the tank.
-
Allow the animal to search for the platform for a maximum of 60-90 seconds. If the animal does not find the platform, gently guide it there.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Administer this compound or vehicle.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across trials and days.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Conclusion
This compound is a valuable research tool for investigating the role of the histaminergic system in the regulation of sleep-wake cycles and other behavioral processes. Its potent and selective antagonism of the H3 receptor, coupled with its favorable pharmacokinetic profile, makes it a suitable compound for in vivo behavioral neuroscience experiments. The protocols provided herein offer a framework for researchers to explore the effects of this compound on arousal, anxiety, and cognition. Further research is warranted to fully elucidate the therapeutic potential of this compound in various neurological and psychiatric disorders.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of methimepip and this compound in Wistar rats exposed to an open-field with and without object and in Balb/c mice exposed to a radial-arm maze - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-5207852 in Animal Models of Memory and Learning
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-5207852 is a potent and selective, non-imidazole histamine H3 receptor antagonist with high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors.[1] As a brain-penetrant and orally active compound, this compound has demonstrated efficacy in various preclinical models, making it a valuable tool for investigating the role of the histaminergic system in cognitive processes.[1][2] Histamine H3 receptor antagonists are known to enhance the release of histamine and other neurotransmitters crucial for learning and memory, such as acetylcholine, by blocking presynaptic autoreceptors and heteroreceptors.[3] This document provides detailed application notes and experimental protocols for utilizing this compound to study memory and learning in animal models.
Mechanism of Action
This compound acts as a neutral antagonist at the histamine H3 receptor.[2] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively. By blocking these receptors, this compound disinhibits the release of several key neurotransmitters involved in arousal, attention, and cognitive functions, including histamine and acetylcholine.[3] The procognitive effects of H3 receptor antagonists are also linked to the modulation of intracellular signaling cascades such as the PI3K/AKT/GSK-3β pathway, which is critically involved in synaptic plasticity and memory formation.
Signaling Pathway
Data Presentation
Table 1: Representative Effects of a Histamine H3 Antagonist in the Social Recognition Test in Rats
| Treatment Group | Dose (mg/kg) | Recognition Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 0.55 ± 0.05 | - |
| H3 Antagonist | 0.01 | 0.75 ± 0.06 | <0.05 |
| H3 Antagonist | 0.1 | 0.82 ± 0.07 | <0.01 |
| H3 Antagonist | 1.0 | 0.78 ± 0.05 | <0.05 |
Note: The Recognition Index is calculated as (time spent with novel juvenile) / (time spent with novel juvenile + time spent with familiar juvenile). A higher index indicates better memory.
Table 2: Representative Effects of a Histamine H3 Antagonist in the Passive Avoidance Test in Rats
| Treatment Group | Dose (mg/kg) | Step-through Latency (s) (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 120 ± 15 | - |
| H3 Antagonist | 0.1 | 210 ± 20 | <0.05 |
| H3 Antagonist | 0.3 | 250 ± 18 | <0.01 |
| H3 Antagonist | 1.0 | 235 ± 22 | <0.05 |
Note: Increased step-through latency indicates enhanced memory of the aversive stimulus.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the effects of this compound on memory and learning in rodents.
Protocol 1: Social Recognition Test in Rats
This test assesses short-term social memory based on the natural tendency of rats to investigate novel conspecifics more than familiar ones.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Juvenile male conspecific rats (as social stimuli)
-
Test arena (e.g., a clean, standard rat cage with fresh bedding)
-
This compound solution
-
Vehicle solution (e.g., saline or distilled water)
-
Syringes and needles for administration (e.g., intraperitoneal, oral)
-
Timer
-
Video recording and analysis software (optional, but recommended for accurate scoring)
Experimental Workflow:
Procedure:
-
Habituation (Day 1):
-
Individually place each adult rat in the test arena for 10 minutes to allow for exploration and reduce novelty-induced stress on the test day.
-
-
Administration (Day 2):
-
Administer this compound or vehicle to the adult rats at the desired dose and route. A pre-treatment time of 30-60 minutes is typical for intraperitoneal injections. Effective doses for improving memory retention have been reported to be in the range of 0.003-0.01 mg/kg.
-
-
Trial 1 (T1 - Acquisition):
-
After the pre-treatment interval, place a juvenile rat (juvenile 1) into the home cage of the adult rat.
-
Allow the adult rat to interact with the juvenile for a fixed period, typically 4 minutes.
-
Measure the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming, following closely).
-
After the interaction period, remove the juvenile rat.
-
-
Inter-Trial Interval (ITI):
-
Return the adult rat to its home cage for a specific ITI, for example, 60 minutes. The length of the ITI can be adjusted to test short-term or long-term memory.
-
-
Trial 2 (T2 - Recognition):
-
After the ITI, re-introduce the now-familiar juvenile (juvenile 1) along with a novel juvenile rat (juvenile 2) into the adult rat's cage.
-
Allow the adult rat to interact with both juveniles for 4 minutes.
-
Record the time spent investigating each juvenile separately.
-
-
Data Analysis:
-
Calculate the time spent investigating the familiar juvenile (T_familiar) and the novel juvenile (T_novel).
-
Calculate a recognition index: Recognition Index = T_novel / (T_familiar + T_novel) .
-
A recognition index significantly above 0.5 indicates successful memory of the familiar juvenile.
-
Compare the recognition indices between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Passive Avoidance Test in Rats
This test assesses fear-motivated, long-term memory.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrifiable grid floor in the dark chamber)
-
Adult male rats
-
This compound solution
-
Vehicle solution
-
Syringes and needles for administration
-
Timer
Experimental Workflow:
Procedure:
-
Training (Day 1):
-
Place the rat in the light compartment of the passive avoidance apparatus, facing away from the door to the dark compartment.
-
The door between the compartments is initially closed. After a short acclimatization period (e.g., 30 seconds), the door is opened.
-
Rats have a natural tendency to move to darker areas. When the rat enters the dark compartment with all four paws, the door closes automatically.
-
A mild, inescapable footshock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
Immediately after the footshock, the rat is removed from the apparatus and returned to its home cage.
-
Administer this compound or vehicle immediately after the training trial (post-training administration) to assess its effect on memory consolidation. An effective dose for improving learning and attention has been reported to be around 0.3 mg/kg.
-
-
Retention Test (Day 2):
-
Approximately 24 hours after the training session, place the rat back into the light compartment.
-
After a brief period (e.g., 5 seconds), the door to the dark compartment is opened.
-
Record the latency for the rat to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience. A cut-off time (e.g., 300 or 600 seconds) is typically set.
-
-
Data Analysis:
-
Compare the mean step-through latencies between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the histamine H3 receptor in memory and learning. The protocols outlined in this document provide a framework for assessing the pro-cognitive effects of this compound in established animal models. Researchers should carefully consider dose-response relationships and appropriate control groups to ensure the generation of robust and reliable data. While specific quantitative data for this compound in these paradigms is not widely published, the provided information on its mechanism of action and representative data from similar compounds offer a strong basis for designing and interpreting experiments.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Application of JNJ-5207852 in Narcolepsy Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and other symptoms related to the dysregulation of the sleep-wake cycle. A primary cause of narcolepsy type 1 is the loss of neurons that produce orexin (also known as hypocretin), a neuropeptide crucial for maintaining wakefulness. The histaminergic system plays a key role in promoting arousal, and targeting this system presents a therapeutic strategy for narcolepsy. JNJ-5207852 is a potent and selective histamine H3 receptor antagonist. The H3 receptor acts as an autoreceptor on histaminergic neurons, inhibiting histamine release. By blocking this receptor, this compound enhances histamine release in the brain, thereby promoting wakefulness. These application notes provide a comprehensive overview of the use of this compound in preclinical narcolepsy research models, including detailed experimental protocols and data.
Mechanism of Action: H3 Receptor Antagonism
This compound is a non-imidazole, high-affinity antagonist of the histamine H3 receptor.[1][2] It exhibits high potency at both rat and human H3 receptors.[1][2] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increase in histamine synthesis and release from presynaptic histaminergic neurons. This elevated histamine then acts on postsynaptic H1 receptors, which are known to have a critical role in promoting and maintaining arousal.[1] The wake-promoting effects of this compound are absent in H3 receptor knockout mice, confirming its mechanism of action.[1][2]
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Species | Value | Reference(s) |
| pKi (H3 Receptor) | Rat | 8.9 | [1][2] |
| Human | 9.24 | [1][2] | |
| ED50 (ex vivo receptor occupancy) | Mouse | 0.13 mg/kg (s.c.) | [1][2] |
| Effective Dose (Wake-promoting) | Mouse & Rat | 1-10 mg/kg (s.c.) | [1][2] |
Signaling Pathway
Caption: H3 Receptor Antagonism by this compound and Downstream Signaling.
Experimental Protocols
The following protocols are designed for the use of this compound in orexin knockout (KO) mice, a common animal model for narcolepsy.[3]
Animal Model
-
Model: Orexin knockout (KO) mice on a C57BL/6J background are a suitable model as they exhibit narcolepsy-like symptoms such as fragmented sleep and cataplexy-like episodes.[3]
-
Housing: Mice should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Preparation of this compound Solution
-
Compound: this compound dihydrochloride.[4]
-
Vehicle: Sterile physiological saline (0.9% NaCl).
-
Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the weight of the animals.
-
Dissolve the calculated amount of this compound in the appropriate volume of sterile physiological saline to achieve the final desired concentration.
-
Ensure the solution is clear and free of particulates before administration. Prepare fresh on the day of the experiment.
-
Administration of this compound
-
Route: Subcutaneous (s.c.) injection is a commonly used and effective route for this compound.[1][2]
-
Procedure:
-
Gently restrain the mouse.
-
Lift the loose skin over the back/scruff area to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Administer the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Assessment of Wakefulness: EEG/EMG Recording
-
Objective: To measure changes in sleep-wake states following this compound administration.
-
Surgical Implantation of Electrodes:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.
-
Insert flexible wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Recording:
-
Connect the recovered mouse to a recording tether in its home cage, allowing for free movement.
-
Record baseline EEG/EMG data for at least 24 hours to establish a stable sleep-wake pattern.
-
Administer this compound or vehicle at a specific time point (e.g., at the beginning of the light phase).
-
Continue recording EEG/EMG for at least 24 hours post-injection.
-
-
Data Analysis:
-
Score the EEG/EMG recordings in 10-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Quantify the total time spent in each state, the number of state transitions, and the duration of sleep/wake bouts.
-
Compare the data from this compound-treated animals to vehicle-treated controls.
-
Assessment of Locomotor Activity
-
Objective: To determine if the wake-promoting effects of this compound are associated with hyperactivity.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituate the mice to the open-field arena for a set period before the experiment.
-
Administer this compound or vehicle.
-
Place the mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).
-
-
Data Analysis: Compare locomotor activity parameters between the this compound and vehicle groups.
Experimental Workflow
Caption: Workflow for Investigating this compound in a Narcolepsy Mouse Model.
Logical Relationships
Caption: Rationale for this compound in Narcolepsy Research.
Conclusion
This compound serves as a valuable research tool for investigating the role of the histaminergic system in narcolepsy and for the preclinical evaluation of H3 receptor antagonists as a potential therapeutic strategy. The protocols outlined above provide a framework for conducting robust in vivo studies to assess the wake-promoting effects of this compound in a relevant animal model of narcolepsy. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to the development of novel treatments for this debilitating sleep disorder.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Narcolepsy in orexin knockout mice: molecular genetics of sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for JNJ-5207852 as a Tool Compound in H3 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNJ-5207852 as a selective tool compound for studying the histamine H3 receptor (H3R). This document includes key pharmacological data, detailed experimental protocols for common assays, and visual representations of relevant pathways and workflows.
Introduction to this compound
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its pharmacological properties.
Table 1: In Vitro Binding Affinity of this compound for H3 Receptors
| Species | Receptor | Assay Type | Parameter | Value | Reference |
| Human | H3 | Radioligand Binding | pKi | 9.24 ± 0.21 | [3] |
| Rat | H3 | Radioligand Binding | pKi | 8.90 ± 0.17 | [3] |
Table 2: In Vivo Receptor Occupancy of this compound
| Species | Administration Route | Assay Type | Parameter | Value | Reference |
| Mouse | Subcutaneous (s.c.) | Ex Vivo Autoradiography | ED50 | 0.13 mg/kg | [3] |
Table 3: Selectivity Profile of this compound
| Target | Activity | Concentration | Reference |
| Various receptors, transporters, and ion channels | Negligible binding | 1 µM | [2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the H3 receptor signaling pathway, a typical experimental workflow for a radioligand binding assay, and the logical framework for using this compound as a tool compound.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: this compound as a Tool Compound.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
H3 Receptor Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the H3 receptor using a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human or rat H3 receptor, or brain tissue homogenates (e.g., rat cortex or striatum).
-
Radioligand: [³H]-N-α-methylhistamine (a commonly used H3 receptor agonist radioligand).
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit or unlabeled N-α-methylhistamine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-N-α-methylhistamine (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, [³H]-N-α-methylhistamine, and the membrane preparation.
-
Competition Binding: Add serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), [³H]-N-α-methylhistamine, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
-
Washing:
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
H3 Receptor Functional Assay (cAMP Accumulation)
This protocol outlines a method to assess the functional antagonism of this compound at the Gαi-coupled H3 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1) stably expressing the human or rat H3 receptor.
-
Agonist: A potent H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Antagonist: this compound.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, buffered with HEPES.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well cell culture plates (white, opaque plates for luminescence assays).
Procedure:
-
Cell Preparation:
-
Seed the H3R-expressing cells into the appropriate microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the cell culture medium and wash the cells once with assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist and Forskolin Stimulation:
-
Prepare a solution containing the H3R agonist at a concentration that gives a submaximal response (e.g., EC80) and a fixed concentration of forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).
-
Add this solution to the wells containing the antagonist and cells.
-
-
Incubation:
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
In Vivo Assessment of H3 Receptor Occupancy (Ex Vivo Autoradiography)
This protocol describes a method to determine the in vivo occupancy of H3 receptors in the brain by this compound.
Materials:
-
Animals: Mice or rats.
-
Compound: this compound dissolved in an appropriate vehicle.
-
Radioligand: [³H]-N-α-methylhistamine.
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., clobenpropit).
-
Cryostat.
-
Microscope slides.
-
Incubation buffer (e.g., 50 mM Na/K phosphate buffer, pH 7.4).
-
Phosphor imaging plates or film.
-
Image analysis software.
Procedure:
-
Compound Administration:
-
Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or oral) at various doses to different groups of animals. Include a vehicle-treated control group.
-
-
Tissue Collection:
-
At a specified time after administration (e.g., 1 hour), euthanize the animals and rapidly remove the brains.
-
Freeze the brains immediately in isopentane cooled with dry ice.
-
-
Sectioning:
-
Cut thin (e.g., 20 µm) coronal brain sections using a cryostat.
-
Thaw-mount the sections onto microscope slides and store at -20°C until use.
-
-
Autoradiographic Labeling:
-
Thaw the brain sections and dry them under a stream of cold air.
-
Incubate the sections with a solution containing [³H]-N-α-methylhistamine at a concentration near its Kd in incubation buffer.
-
For non-specific binding, incubate adjacent sections in the same radioligand solution containing the non-specific binding control.
-
-
Washing:
-
Wash the slides in ice-cold incubation buffer to remove unbound radioligand, followed by a quick rinse in ice-cold distilled water.
-
Dry the sections rapidly under a stream of cold air.
-
-
Imaging:
-
Expose the labeled sections to phosphor imaging plates or autoradiographic film.
-
Develop the film or scan the imaging plates to visualize the distribution and density of radioligand binding.
-
-
Data Analysis:
-
Quantify the optical density of the autoradiographic signal in specific brain regions of interest (e.g., striatum, cortex).
-
Calculate the percentage of receptor occupancy for each dose of this compound by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.
-
Plot the percentage of receptor occupancy against the dose of this compound to determine the ED50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
Commercial sources and purity of JNJ-5207852 for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the commercial sources, purity, and experimental protocols for the use of JNJ-5207852 in a research setting. This compound is a potent and selective histamine H3 receptor antagonist widely used in preclinical studies to investigate the role of the histaminergic system in various physiological processes.
Commercial Sources and Purity
This compound is available from several commercial suppliers as a research-grade chemical, typically as a dihydrochloride salt. It is crucial for researchers to source high-purity compounds to ensure the validity and reproducibility of experimental results. The purity of this compound is predominantly determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Commercial Suppliers and Purity of this compound
| Supplier | Stated Purity | Analysis Method |
| R&D Systems (Tocris) | ≥98% | HPLC[1][2][3] |
| TargetMol | 99.51% | HPLC, HNMR, LCMS[4] |
| MedChemExpress | ≥98% | Not specified[5] |
| Cayman Chemical | ≥98% | Not specified |
| APExBIO | 98.00% | Not specified |
Note: For batch-specific data, researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier.
Quality Control and Analysis
While suppliers generally guarantee a purity of at least 98%, it is good laboratory practice to independently verify the purity and identity of the compound. Standard analytical techniques for small molecules like this compound include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.
Researchers can request the CoA, and in some cases, HNMR and LCMS data from the supplier to verify the quality of the specific batch received[4].
Signaling Pathway of this compound
This compound acts as an antagonist at the histamine H3 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o protein. As a presynaptic autoreceptor and heteroreceptor, the H3 receptor plays a crucial role in regulating the release of histamine and other neurotransmitters in the central nervous system.[3][5]
By antagonizing the H3 receptor, this compound blocks the inhibitory effect of histamine on neurotransmitter release, leading to an increase in the levels of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. This mechanism of action underlies its wake-promoting and cognitive-enhancing effects observed in preclinical models.
Experimental Protocols
The following are general protocols for in vitro and in vivo experiments using this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Assays
1. Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to the histamine H3 receptor.
-
Cell Lines: CHO or HEK293 cells stably expressing the human or rat histamine H3 receptor.
-
Radioligand: [3H]-R-α-methylhistamine or another suitable H3 receptor agonist.
-
Protocol:
-
Prepare cell membranes from the H3 receptor-expressing cells.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separate the bound and free radioligand using filtration through a glass fiber filter.
-
Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the Ki value for this compound by analyzing the competition binding data.
-
2. cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
-
Cell Lines: H3 receptor-expressing CHO or HEK293 cells.
-
Protocol:
-
Culture the cells in a suitable multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with an H3 receptor agonist (e.g., R-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Determine the potency of this compound as an antagonist by analyzing the dose-response curves.
-
In Vivo Studies
This compound is brain penetrant and orally active, making it suitable for in vivo studies in rodents.[1]
-
Animal Models: Mice and rats are commonly used.
-
Formulation: this compound dihydrochloride is soluble in water (up to 50 mM) and DMSO (up to 20 mM with gentle warming). For in vivo administration, it is often dissolved in saline.[1]
-
Administration and Dosage:
-
Routes: Subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.) administration.
-
Dosage Range: Effective doses typically range from 1 to 30 mg/kg.[5]
-
-
Pharmacokinetic Considerations: Researchers should perform pharmacokinetic studies to determine the optimal dosing regimen for their specific animal model and experimental paradigm.
-
Example Application: Wakefulness Study
-
Implant animals with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Allow animals to recover from surgery and acclimate to the recording chambers.
-
Administer this compound or vehicle at the desired dose and route.
-
Continuously record EEG and EMG to monitor sleep-wake states (wakefulness, non-REM sleep, REM sleep).
-
Analyze the data to determine the effect of this compound on the time spent in each state.
-
Conclusion
This compound is a valuable research tool for investigating the pharmacology of the histamine H3 receptor. By carefully selecting a reputable commercial source, verifying the purity of the compound, and employing appropriate experimental protocols, researchers can obtain reliable and reproducible data to advance our understanding of the role of the histaminergic system in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: JNJ-5207852 Pharmacokinetic Characteristics
Welcome to the JNJ-5207852 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the histamine H₃ receptor antagonist, this compound. While preclinical data in rodents have shown promising results, including high oral absorption and brain penetration, its advancement to clinical trials was halted due to reported poor pharmacokinetic characteristics. This guide provides troubleshooting advice and frequently asked questions to address potential issues you may encounter during your in vitro and in vivo experiments.
Troubleshooting Guides
This section provides solutions to common problems researchers may face when characterizing the pharmacokinetics of this compound.
Problem 1: Inconsistent or Low Oral Bioavailability in Non-Rodent Species
Symptoms:
-
Lower than expected plasma concentrations following oral administration in species such as dogs or non-human primates compared to rats.
-
High variability in plasma exposure between individual animals of the same species.
Possible Causes:
-
Species-Specific First-Pass Metabolism: this compound may be subject to extensive first-pass metabolism in the liver or gut wall of certain species, a phenomenon not as prevalent in rats.
-
Poor Solubility in Gastrointestinal Fluids: The solubility of this compound may differ in the gastrointestinal (GI) tract of different species due to variations in pH and bile salt concentrations.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters (e.g., P-glycoprotein) that are more active in the GI tract of higher species.
Troubleshooting Workflow:
Solutions:
-
Conduct In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from various species (including human) to assess the metabolic stability of this compound. This will help identify if a particular species exhibits significantly higher metabolic clearance.
-
Solubility Assessment: Determine the solubility of this compound in simulated gastric and intestinal fluids to predict its dissolution in vivo.
-
Caco-2 Permeability Assays: Perform bidirectional Caco-2 assays to determine if this compound is a substrate of efflux transporters like P-gp.
-
Formulation Optimization: If solubility is a limiting factor, consider developing advanced formulations such as amorphous solid dispersions or lipid-based formulations to enhance dissolution and absorption.
Problem 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Symptoms:
-
High in vitro potency at the H₃ receptor does not translate to the expected level of in vivo efficacy in certain animal models.
-
Requirement of unexpectedly high doses to observe a pharmacological effect.
Possible Causes:
-
High Plasma Protein Binding: Extensive binding of this compound to plasma proteins would result in low concentrations of the free (active) drug available to interact with the target receptor.
-
Rapid Metabolism and Clearance: The compound may be cleared too rapidly in vivo to maintain therapeutic concentrations at the receptor for a sufficient duration.
-
Poor Target Engagement: Despite good brain penetration, the compound may not be efficiently engaging the H₃ receptor in the specific brain regions of interest.
Troubleshooting Workflow:
Solutions:
-
Determine Plasma Protein Binding: Use techniques like equilibrium dialysis to measure the fraction of this compound bound to plasma proteins from different species.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the pharmacokinetic profile (plasma and brain concentrations over time) with a pharmacodynamic readout (e.g., receptor occupancy or a downstream biomarker) to understand the exposure-response relationship.
-
Ex Vivo Autoradiography: Perform ex vivo autoradiography to quantify H₃ receptor occupancy in the brain at different doses and time points. This will directly measure target engagement.
-
Refine Dosing Regimen: Based on PK/PD data, explore alternative dosing regimens, such as multiple daily doses or continuous infusion, to maintain therapeutic concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the reported pharmacokinetic parameters of this compound in rats?
A1: In Sprague-Dawley rats, this compound has demonstrated good oral bioavailability. Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Male Rats | Female Rats |
| Dose (Oral) | 30 mg/kg | 30 mg/kg |
| Tₘₐₓ (h) | 4.5 | 4.0 |
| Half-life (h) | 14.6 | 16.8 |
| Oral Bioavailability (%) | 107 | 85 |
| Dose (Intraperitoneal) | 10 mg/kg | 10 mg/kg |
| Half-life (h) | 13.2 | 20.1 |
| Volume of Distribution (mL/kg) | 100,070 | 105,737 |
| Data from Barbier et al., 2004. |
Q2: How can I prepare this compound for in vivo dosing?
A2: The solubility of this compound can be a challenge. For oral administration in rats, a suspension in 0.5% methylcellulose has been used. For intravenous administration, a solution in 10% Solutol® HS 15 in 5% dextrose has been reported. It is crucial to ensure the homogeneity of suspensions before each administration.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective antagonist of the histamine H₃ receptor.[1] The H₃ receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. By blocking this receptor, this compound increases the release of these neurotransmitters, which is thought to be the basis for its wake-promoting and cognitive-enhancing effects.
Experimental Protocols
Protocol 1: Oral and Intravenous Pharmacokinetic Study in Rats
1. Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).
-
Acclimate animals for at least 3 days with free access to food and water.
-
Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.
2. Dosing Solution Preparation:
-
Oral (PO): Prepare a suspension of this compound in 0.5% methylcellulose in water to a final concentration of 6 mg/mL (for a 30 mg/kg dose at a dosing volume of 5 mL/kg). Ensure the suspension is continuously stirred during dosing.
-
Intravenous (IV): Prepare a solution of this compound in 10% Solutol® HS 15 in 5% dextrose to a final concentration of 2 mg/mL (for a 10 mg/kg dose at a dosing volume of 5 mL/kg).
3. Drug Administration:
-
PO: Administer the suspension via oral gavage.
-
IV: Administer the solution via a bolus injection into the lateral tail vein.
4. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).
-
Centrifuge the blood at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, CL, Vd) using non-compartmental analysis software.
Protocol 2: Ex Vivo Brain Autoradiography for H₃ Receptor Occupancy
1. Animal Dosing:
-
Dose animals with this compound or vehicle via the desired route of administration (e.g., subcutaneous, oral).
-
Include a dose range to determine a dose-occupancy curve.
2. Tissue Collection:
-
At a specified time post-dose (e.g., 1 hour), euthanize the animals.
-
Rapidly excise the brains and freeze them in isopentane cooled with dry ice.
-
Store brains at -80°C until sectioning.
3. Cryosectioning:
-
Mount the frozen brains onto a cryostat chuck.
-
Cut coronal brain sections (e.g., 20 µm thickness) at the desired anatomical level.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
4. Radioligand Binding:
-
Incubate the slides with a solution containing a radiolabeled H₃ receptor ligand (e.g., [³H]-Nα-methylhistamine) in a suitable buffer.
-
To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-radiolabeled H₃ receptor antagonist.
5. Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a final quick rinse in cold deionized water.
-
Dry the slides under a stream of cool air.
6. Imaging:
-
Expose the slides to a phosphor imaging screen or autoradiographic film.
-
Scan the screen or develop the film to visualize the distribution of the radioligand.
7. Data Analysis:
-
Quantify the signal intensity in specific brain regions of interest using densitometry software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine receptor occupancy as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals.
References
JNJ-5207852 off-target effects and potential artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7706621.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JNJ-7706621?
JNJ-7706621 is a potent, cell-permeable dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[1][2] It exhibits the highest potency for CDK1 and CDK2.[3] By inhibiting these key regulators of the cell cycle, JNJ-7706621 can induce cell cycle arrest, apoptosis, and inhibit cell proliferation in various tumor cell lines.[1][4]
Q2: What are the known "on-target" effects of JNJ-7706621 in cellular assays?
At the cellular level, JNJ-7706621 treatment leads to a variety of well-documented effects consistent with its mechanism of action. At lower concentrations, it slows cell growth, while at higher concentrations, it induces cytotoxicity.[1] Key cellular effects include:
-
Inhibition of CDK1 kinase activity and altered CDK1 phosphorylation status.[1]
-
Delayed progression through the G1 phase and arrest at the G2-M phase of the cell cycle.[1]
-
Induction of endoreduplication (repeated DNA replication without cell division).[1]
-
Inhibition of histone H3 phosphorylation, a marker of Aurora B kinase activity.[1]
-
Activation of apoptosis.[1]
-
Reduction in colony formation ability.[1]
Q3: My cells are showing resistance to JNJ-7706621. What could be the cause?
Resistance to JNJ-7706621 has been observed in some cell lines. One potential mechanism of acquired resistance is the upregulation of the ATP-binding cassette (ABC) transporter ABCG2, which can efflux the compound from the cell, thereby reducing its intracellular concentration.[3]
Q4: I am observing unexpected cellular phenotypes. What are the potential off-target effects of JNJ-7706621?
While JNJ-7706621 is a potent inhibitor of CDKs and Aurora kinases, it can interact with other proteins, leading to off-target effects. Some known or potential off-target effects include:
-
Inhibition of other centrosomal proteins such as TOG, Nek2, and TACC3 in the early mitotic phase.[2]
-
Binding to the pseudo (JH2) kinase domain of Janus kinase 2 (JAK2) has been reported, which may represent a novel mechanism of JAK inhibition.[5]
-
It is important to note that off-target effects of kinase inhibitors can be a source of both efficacy and toxicity.[6]
Troubleshooting Guides
Problem: Inconsistent IC50 values in cell proliferation assays.
-
Possible Cause 1: Cell Line Variability. Different cell lines exhibit varying sensitivity to JNJ-7706621. For example, IC50 values have been reported to range from 112 to 514 nM across different human cancer cell lines.[3]
-
Solution: Ensure you are using the appropriate concentration range for your specific cell line. Refer to published data for your cell line or perform a dose-response curve to determine the optimal concentration range.
-
-
Possible Cause 2: Compound Stability and Storage. Improper storage or handling of JNJ-7706621 can lead to its degradation.
-
Solution: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] For in vitro stock solutions, follow the manufacturer's storage recommendations.
-
-
Possible Cause 3: Assay Method. The method used to assess cell proliferation can influence the determined IC50 value.
-
Solution: A common method is to measure the incorporation of radiolabeled thymidine (e.g., 14C or 3H) into newly synthesized DNA.[3] Ensure your chosen method is validated and appropriate for your experimental goals.
-
Problem: Observing high levels of cytotoxicity at low concentrations.
-
Possible Cause: Off-target toxicity. While JNJ-7706621 is more potent against tumor cells, it can still inhibit the growth of normal cells at higher concentrations (IC50 values in the range of 3.67-5.42 μM for normal cell types).[3]
-
Solution: Carefully titrate the concentration of JNJ-7706621 to find a window where on-target effects are maximized and off-target cytotoxicity is minimized. Consider using a lower concentration for longer exposure times.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Target Kinase | IC50 (nM) |
| CDK1 | 9[2] |
| CDK2 | 3[2] |
| Aurora A | 11[2] |
| Aurora B | 15[2] |
Table 2: Anti-proliferative Activity of JNJ-7706621 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284[2] |
| HCT116 | Colon Carcinoma | 254[2] |
| A375 | Melanoma | 447[2] |
| SK-OV-3 | Ovarian Cancer | 112-514 (range)[3] |
| PC3 | Prostate Cancer | 112-514 (range)[3] |
| DU145 | Prostate Cancer | 112-514 (range)[3] |
| MDA-MB-231 | Breast Cancer | 112-514 (range)[3] |
Experimental Protocols
1. CDK1 Kinase Activity Assay
This protocol measures the ability of JNJ-7706621 to inhibit the phosphorylation of a peptide substrate by the CDK1/cyclin B complex.[3]
-
Materials:
-
Purified CDK1/cyclin B complex
-
Biotinylated peptide substrate (containing the consensus phosphorylation site for histone H1)
-
³³P-γ-ATP
-
Streptavidin-coated 96-well scintillating microplates
-
JNJ-7706621
-
-
Procedure:
-
Add the CDK1/cyclin B complex, biotinylated peptide substrate, and varying concentrations of JNJ-7706621 to the wells of the streptavidin-coated microplate.
-
Initiate the kinase reaction by adding ³³P-γ-ATP.
-
Incubate the plate to allow for phosphorylation.
-
Wash the plate to remove unincorporated ³³P-γ-ATP.
-
Measure the amount of ³³P incorporated into the immobilized substrate using a scintillation counter.
-
Calculate the percent inhibition of CDK1 activity for each concentration of JNJ-7706621 and determine the IC50 value using linear regression analysis.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of JNJ-7706621 on cell cycle progression.[1]
-
Materials:
-
HeLa cells (or other cell line of interest)
-
JNJ-7706621
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Synchronize HeLa cells in the G1 phase by mitotic shake-off.
-
Treat the synchronized cells with either vehicle control or JNJ-7706621 at the desired concentration.
-
At various time points, harvest the cells.
-
Fix the cells in ethanol.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2-M phases.
-
Visualizations
Caption: Intended signaling pathway of JNJ-7706621.
Caption: Troubleshooting inconsistent IC50 values.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing JNJ-5207852 dosage for maximal cognitive effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of JNJ-5207852 dosage for maximal cognitive effects in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective histamine H3 receptor antagonist.[1][2] It functions as a neutral antagonist, meaning it blocks the receptor without affecting its basal activity.[1][2] The histamine H3 receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters involved in cognitive processes, such as acetylcholine and dopamine. By blocking this receptor, this compound increases the release of these neurotransmitters, which is the proposed mechanism for its cognitive-enhancing effects.
Q2: What is the evidence for the cognitive-enhancing effects of this compound?
Direct, publicly available, peer-reviewed studies detailing the dose-response of this compound on cognitive performance in animal models are limited. However, the rationale for its use as a cognitive enhancer is strong based on the known function of histamine H3 receptor antagonists. Studies on other H3 receptor antagonists have demonstrated pro-cognitive effects in various preclinical models. For instance, a related compound, JNJ-10181457, has been shown to improve cognitive performance in spontaneously hypertensive rat pups at a dose of 10 mg/kg.
Q3: What are the known effective doses of this compound in preclinical models?
This compound has been primarily characterized for its wake-promoting effects in rodents. Subcutaneous (s.c.) administration of 1-10 mg/kg has been shown to significantly increase wakefulness.[1][2] In a study investigating anxiety-like behavior in mice, intraperitoneal (i.p.) doses of 0.5, 1, and 5 mg/kg were used, though cognitive outcomes were not assessed in this particular study. Based on the data from related compounds and the wake-promoting studies, a starting dose range of 1-10 mg/kg (either s.c. or i.p.) is a reasonable starting point for cognitive studies.
Troubleshooting Guide
Q1: I am not observing any cognitive improvement with this compound. What could be the reason?
-
Dosage: The optimal dose for cognitive effects may differ from the doses reported for wakefulness. A full dose-response study is recommended. Consider testing a wider range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).
-
Route of Administration: The bioavailability and brain penetration can vary with the route of administration. While s.c. and i.p. routes have been used, oral administration may yield different results.
-
Timing of Administration: The time between drug administration and behavioral testing is critical. The peak plasma and brain concentrations should coincide with the testing period.
-
Animal Model: The choice of animal model (species, strain, age, disease model) can significantly influence the outcome.
-
Cognitive Task: The specific cognitive domain being tested (e.g., working memory, spatial memory, recognition memory) may be differentially affected by H3 receptor antagonism.
Q2: I am observing hyperactivity in my animals, which is confounding the cognitive data. What should I do?
This compound is reported to have wake-promoting effects without associated hypermotility at doses up to 30 mg/kg s.c.[1] If you observe hyperactivity, it could be dose-dependent or specific to your experimental conditions. It is crucial to include a locomotor activity test as a control experiment to assess any potential hyperactive effects of the tested doses of this compound.
Q3: Are there any known side effects of this compound in preclinical studies?
The available literature on this compound primarily focuses on its efficacy and does not extensively report on adverse effects. As with any investigational compound, careful observation for any signs of toxicity or distress in the animals is essential.
Data Presentation
Table 1: Summary of In Vivo Dosages of this compound in Rodents
| Species | Route of Administration | Dosage Range | Observed Effect | Reference |
| Rat, Mouse | Subcutaneous (s.c.) | 1 - 10 mg/kg | Increased wakefulness | [1][2] |
| Mouse | Intraperitoneal (i.p.) | 0.5, 1, 5 mg/kg | Investigated for anxiety-like behavior (no cognitive data) | N/A |
| Rat | Oral | 30 mg/kg | Pharmacokinetic studies | [1] |
Experimental Protocols
Novel Object Recognition (NOR) Test in Rats
This protocol is designed to assess recognition memory.
1. Habituation (Day 1 & 2):
-
Individually place each rat in the empty open-field arena (e.g., 50x50x50 cm) for 10 minutes per day for two consecutive days. This allows the animals to acclimate to the environment.
2. Familiarization/Training Phase (Day 3):
-
Place two identical objects (e.g., small plastic blocks of the same shape and color) in two adjacent corners of the arena.
-
Administer this compound or vehicle at the desired dose and route of administration.
-
After the appropriate pre-treatment time (e.g., 30-60 minutes), place the rat in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and oriented towards it.
3. Test Phase (Day 3 or 4):
-
After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
4. Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
Scopolamine-Induced Cognitive Deficit Model
This model is used to induce a transient cognitive impairment, against which the efficacy of a cognitive enhancer can be tested.
1. Animal Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Scopolamine
-
Group 3: this compound + Scopolamine
2. Drug Administration:
-
Administer this compound or its vehicle at the desired dose.
-
After a specific pre-treatment time (e.g., 30 minutes), administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) or its vehicle.
-
After another interval (e.g., 30 minutes), begin the cognitive testing (e.g., NOR or Morris Water Maze).
Mandatory Visualizations
Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for Assessing Cognitive Effects.
References
Navigating JNJ-5207852: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing JNJ-5207852, this technical support center provides essential guidance on troubleshooting inconsistent experimental results and offers detailed protocols to ensure data accuracy and reproducibility. this compound is a potent and selective histamine H3 receptor antagonist with significant research applications, particularly in studies related to wakefulness and cognitive function.[1][2][3] This guide addresses common challenges encountered during its use in a question-and-answer format, presents key quantitative data in accessible tables, and illustrates relevant pathways and workflows through detailed diagrams.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Compound Solubility and Stability
-
Question: I am observing precipitation of this compound in my aqueous buffer. How can I improve its solubility?
-
Answer: this compound dihydrochloride is soluble in water up to 50 mM and in DMSO up to 20 mM with gentle warming.[4] If you are observing precipitation, consider the following:
-
pH of the Buffer: Ensure the pH of your aqueous buffer is compatible with the compound's solubility. Although specific pH-solubility profiles are not extensively published, the dihydrochloride salt form suggests better solubility in acidic to neutral conditions.
-
Solvent Choice: For stock solutions, use high-quality, anhydrous DMSO. For final dilutions in aqueous buffers, ensure the final DMSO concentration is minimal and compatible with your experimental system (typically <0.1%).
-
Preparation Method: Prepare fresh solutions for each experiment. If using a stock solution, allow it to come to room temperature before diluting into your experimental buffer to minimize precipitation due to temperature shock. Sonicating the solution briefly may also help in redissolving the compound.
-
-
-
Question: How should I store this compound and its solutions to ensure stability?
-
Answer: The powdered form of this compound should be stored desiccated at room temperature.[4] For long-term storage of stock solutions (e.g., in DMSO), it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
In Vitro Assay Variability
-
Question: The potency (IC50/pA2) of this compound varies between my in vitro assays. What could be the cause?
-
Answer: Inconsistent potency can stem from several factors:
-
Assay Conditions: Ensure that assay parameters such as incubation time, temperature, and cell density are consistent across experiments. For competitive binding assays, the concentration of the radioligand should be carefully controlled.
-
Receptor Expression Levels: The level of H3 receptor expression in your cell line can influence the apparent potency of an antagonist. Use a stable cell line with consistent receptor expression.
-
Presence of Serum: Components in fetal bovine serum (FBS) can bind to the compound, reducing its free concentration and thus its apparent potency. If possible, conduct assays in serum-free media or a consistent serum concentration.
-
Schild Analysis: For functional assays, a Schild regression analysis can help determine if the antagonism is competitive. Slopes not significantly different from unity are indicative of competitive antagonism.[1]
-
-
-
Question: I am observing unexpected agonist-like activity with this compound in my functional assay. Why is this happening?
-
Answer: this compound is characterized as a neutral antagonist.[1][2] Apparent agonist activity is unusual but could be due to:
-
Off-Target Effects: At very high concentrations, the compound might interact with other receptors or signaling pathways in your specific cell system. This compound shows negligible binding to other receptors at 1 µM.[1][2]
-
Constitutive Activity of the Receptor: Some GPCRs, including the H3 receptor, can exhibit constitutive (agonist-independent) activity. In systems with high constitutive activity, a neutral antagonist would not be expected to have an effect on the basal signal, whereas an inverse agonist would decrease it.
-
Experimental Artifact: Ensure that the observed effect is not due to an artifact of the detection method or interference from the compound with the assay reagents.
-
-
In Vivo Study Challenges
-
Question: I am not observing the expected wake-promoting effects of this compound in my animal model. What are the potential reasons?
-
Answer: Several factors can influence the in vivo efficacy of this compound:
-
Route of Administration and Dose: this compound has been shown to be effective when administered subcutaneously (s.c.) or intraperitoneally (i.p.) at doses ranging from 1-10 mg/kg in rodents.[1][2][3] Ensure you are using an appropriate dose and route of administration for your model. The compound is also orally absorbed.[1][2]
-
Pharmacokinetics: The compound readily penetrates the brain, with an ED50 for receptor occupancy of 0.13 mg/kg in mice 1 hour after s.c. administration.[1][2] However, pharmacokinetic profiles can vary between species and even strains. Consider the timing of your behavioral assessment relative to the compound's peak brain concentration.
-
Animal Model: The wake-promoting effects of this compound are absent in H3 receptor knockout mice, confirming its mechanism of action.[1][2] Ensure your animal model has a functional H3 receptor system and that the observed phenotype is not due to other confounding factors.
-
Vehicle and Formulation: Ensure the vehicle used for administration is appropriate and does not cause any adverse effects. For oral administration, a suspension in 0.5% methocel has been used.[1]
-
-
-
Question: Are there any known off-target effects or side effects of this compound in vivo?
-
Answer: this compound is highly selective for the H3 receptor.[1][2] The wake-promoting effects are not associated with hypermotility.[1][2][3] A 4-week daily treatment in mice did not lead to changes in body weight.[1][2][3] However, as with any centrally acting compound, it is important to monitor for any unexpected behavioral or physiological changes in your specific experimental paradigm.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species | Value | Reference |
| pKi (Binding Affinity) | Rat H3 Receptor | 8.9 | [1][2] |
| pKi (Binding Affinity) | Human H3 Receptor | 9.24 | [1][2] |
| pA2 (Functional Potency) | Rat H3 Receptor | 8.94 | [1] |
| pA2 (Functional Potency) | Human H3 Receptor | 9.84 | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics in Rodents
| Parameter | Species | Value | Route of Administration | Reference |
| ED50 (Receptor Occupancy) | Mouse | 0.13 mg/kg | s.c. | [1][2] |
| Effective Dose (Wakefulness) | Rat & Mouse | 1-10 mg/kg | s.c. | [1][2][3] |
| Tmax (Oral) | Rat (Male) | 4.5 h | Oral | [1] |
| Tmax (Oral) | Rat (Female) | 4.0 h | Oral | [1] |
| Half-life (Oral) | Rat (Male) | 14.6 h | Oral | [1] |
| Half-life (Oral) | Rat (Female) | 16.8 h | Oral | [1] |
| Half-life (i.p.) | Rat (Male) | 13.2 h | i.p. | [1] |
| Half-life (i.p.) | Rat (Female) | 20.1 h | i.p. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure standardized application.
Protocol 1: In Vitro Radioligand Binding Assay
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the histamine H3 receptor.
-
Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-R-α-methylhistamine) and varying concentrations of this compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled H3 receptor ligand (e.g., 10 µM histamine).[1]
-
Incubation Conditions: Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki value for this compound using non-linear regression analysis.
Protocol 2: Ex Vivo Receptor Occupancy Assay
-
Compound Administration: Administer this compound to animals at various doses via the desired route (e.g., s.c.).[1]
-
Tissue Collection: At a specified time point post-administration (e.g., 1 hour), euthanize the animals and rapidly dissect the brain.[1]
-
Brain Sectioning: Freeze the brains and prepare thin cryosections (e.g., 20 µm) of the brain region of interest (e.g., striatum).
-
Autoradiography: Incubate the brain sections with a radiolabeled H3 receptor ligand (e.g., [3H]-R-α-methylhistamine).
-
Washing and Drying: Wash the sections to remove unbound radioligand and dry them.
-
Imaging: Expose the sections to a phosphor imaging plate or film.
-
Quantification: Quantify the specific binding in the brain sections and calculate the dose-dependent receptor occupancy. The ED50 is the dose that produces 50% occupancy.[1]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Antagonism of the Histamine H3 Receptor by this compound.
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
JNJ-5207852 degradation and storage issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using JNJ-7706621, a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for JNJ-7706621 powder?
For long-term stability, JNJ-7706621 powder should be stored at -20°C for up to 3 years.[1][2]
Q2: How should I store JNJ-7706621 stock solutions?
Stock solutions of JNJ-7706621 in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.[2]
Q3: What solvents are recommended for dissolving JNJ-7706621?
JNJ-7706621 is soluble in DMSO at concentrations up to 79 mg/mL.[2][3] It is sparingly soluble in ethanol and water.[1][3] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 2 mg/mL.[1]
Q4: I am observing lower than expected potency in my cell-based assays. Could this be related to degradation?
Reduced potency can be a sign of compound degradation. This could be due to improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light or extreme temperatures. Ensure you are following the recommended storage and handling guidelines. If you suspect degradation, it is advisable to use a fresh vial of the compound or a newly prepared stock solution.
Q5: Are there any known incompatibilities of JNJ-7706621 with common labware or reagents?
While specific incompatibility data is not available, it is good practice to use high-quality, inert labware (e.g., polypropylene or glass) for preparing and storing solutions of small molecule inhibitors. Avoid prolonged exposure to reactive reagents unless part of a validated experimental protocol.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or no biological activity | Compound degradation due to improper storage. | - Verify that the compound has been stored at the correct temperature (-20°C for powder, -80°C for long-term stock solutions).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Prepare a fresh stock solution from a new vial of powder. |
| Inaccurate concentration of the stock solution. | - Recalibrate your balance before weighing the powder.- Ensure complete dissolution of the powder in the solvent. Gentle warming or sonication may aid dissolution in DMSO.[1] | |
| Precipitation of the compound in cell culture media | Poor solubility in aqueous solutions. | - Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to maintain compound solubility and minimize solvent toxicity.- Prepare intermediate dilutions of the stock solution in a suitable co-solvent if necessary. |
| Inconsistent results between experiments | Variability in compound handling or storage. | - Standardize the protocol for preparing and storing stock solutions.- Ensure all users are following the same guidelines.- Use a fresh aliquot of the stock solution for each experiment. |
Storage and Stability Data
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1][2] |
| In Solvent (DMSO) | -80°C | Up to 1 year[1][2] |
| In Solvent (DMSO) | -20°C | Up to 1 month[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of JNJ-7706621 powder (Molecular Weight: 394.36 g/mol )[3] using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.94 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder. To continue the example, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.[1][2]
Visualizations
Caption: Recommended workflow for the preparation, storage, and use of JNJ-7706621.
Caption: Troubleshooting flowchart for addressing reduced biological activity of JNJ-7706621.
References
Impact of JNJ-5207852 on locomotor activity in controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-5207852 in experiments assessing locomotor activity in control animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective histamine H3 receptor (H3R) antagonist.[1][2][3] It exhibits high affinity for both rat and human H3 receptors.[1][2][4][5] Its primary mechanism of action is to block the H3 receptor, which is known to be involved in regulating the release of various neurotransmitters.
Q2: What is the expected impact of this compound on locomotor activity in control animals?
Studies have shown that the wake-promoting effects of this compound are not associated with hypermotility.[1][3][4][6] In experiments with Sprague-Dawley rats, this compound, administered subcutaneously at doses up to 30 mg/kg, did not produce any locomotor stimulant effects.[4] This is in contrast to stimulants like d-amphetamine, which do induce a clear increase in locomotion.[4]
Q3: My control animals are showing increased locomotor activity after administration of this compound. What could be the cause?
This is an unexpected result based on published data. Here are a few potential reasons and troubleshooting steps:
-
Compound Purity and Formulation: Verify the purity of your this compound compound. Impurities could have unintended pharmacological effects. Ensure the vehicle used for dissolution and administration is inert and does not independently affect locomotor activity.
-
Animal Strain and Species: While studies in Sprague-Dawley rats showed no effect, consider the possibility of strain- or species-specific responses. Review literature for data on the specific animal model you are using.
-
Environmental Factors: Ensure the testing environment is free from stressors that could induce anxiety or hyperactivity. Factors such as noise, light intensity, and handling procedures should be consistent across all experimental groups.
-
Off-Target Effects: Although this compound is reported to be highly selective for the H3 receptor, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.[4] Consider performing a dose-response study to see if the effect is dose-dependent.
Q4: Are there any known differences in the effect of this compound on locomotor activity between different salt forms?
For locomotor studies specifically, the fumarate salt of this compound has been used.[4] While other studies have utilized the hydrochloride salt, it is important to maintain consistency in the salt form used throughout an experiment to ensure reproducible results.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in locomotor activity | Compound impurity | Verify the purity of the this compound batch. If possible, test a new batch from a reputable supplier. |
| Vehicle effect | Run a control group with only the vehicle to assess its independent effect on locomotor activity. | |
| Animal stress | Acclimate animals to the testing environment and handling procedures prior to the experiment. Minimize environmental stressors during the observation period. | |
| Incorrect dosage | Double-check all calculations for dosage preparation. Perform a dose-response curve to characterize the effect at different concentrations. | |
| No observable effect on wakefulness | Insufficient brain penetration | Although this compound has been shown to be brain penetrant, ensure the administration route and vehicle are appropriate for central nervous system delivery.[2][4][5] |
| H3 receptor knockout model | This compound's wake-promoting effects are absent in H3 receptor knockout mice.[1][2][3][4][6] Confirm the genotype of your animals if applicable. |
Quantitative Data Summary
The following table summarizes the results from a study assessing the impact of this compound on locomotor activity in rats.
| Treatment Group | Dose (mg/kg, s.c.) | Mean Basic Movements (First 90 min) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | ~200 | - |
| This compound | 3 | ~200 | Not Significant |
| This compound | 10 | ~200 | Not Significant |
| This compound | 30 | ~200 | Not Significant |
| d-amphetamine | 0.75 | ~1200 | P < 0.001 |
Data adapted from Barbier et al., 2004.[4]
Experimental Protocols
Locomotor Activity Assessment in Rats
This protocol is based on the methodology described by Barbier et al., 2004.[4]
-
Animal Model: Experimentally naïve, male Sprague-Dawley rats (282–334 g) are individually housed with ad libitum access to food and water. The colony is maintained on a 12-h light/12-h dark cycle at 22±2°C.
-
Acclimation: Animals are acclimated to the testing room for at least 1 hour before the experiment begins.
-
Apparatus: Locomotor activity is measured in automated activity monitors.
-
Drug Administration:
-
This compound (fumarate salt) is dissolved in a suitable vehicle.
-
Animals are administered this compound subcutaneously (s.c.) at doses of 3, 10, or 30 mg/kg.
-
A control group receives the vehicle only.
-
A positive control group receives d-amphetamine (0.75 mg/kg, s.c.).
-
-
Data Collection: Immediately after injection, animals are placed in the activity monitors, and locomotor activity (basic movements, defined as X+Y movements plus fine movements) is recorded for a specified duration (e.g., 90 minutes).
-
Data Analysis: The total number of basic movements is calculated for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups to the vehicle control group.
Visualizations
Caption: Experimental workflow for assessing the impact of this compound on locomotor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal response to JNJ-5207852
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-5207852. The information provided aims to address potential variability in animal responses during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1][2][3] It exhibits high affinity for both rat and human H3 receptors.[1][3][4][5] Its primary mechanism of action is to block the H3 receptor, which is a presynaptic autoreceptor in the central nervous system. By antagonizing this receptor, this compound increases the release of histamine and other neurotransmitters, leading to a wake-promoting effect.[1][2] It is characterized as a neutral antagonist.[1]
Q2: What are the expected effects of this compound in preclinical animal models?
In rodents, this compound has been shown to increase time spent awake and decrease both REM and slow-wave sleep.[1][2][4] These wake-promoting effects are not associated with hypermotility.[1][2][4] Notably, these effects are absent in H3 receptor knockout mice, confirming its mechanism of action.[1][2]
Q3: Are there any known off-target effects of this compound?
This compound is highly selective for the H3 receptor, with negligible binding to other receptors, transporters, and ion channels at a concentration of 1 μM.[1][2] It does not bind to human H1, H2, or H4 histamine receptors.[1]
Troubleshooting Guide: Addressing Variability in Animal Response
Issue 1: Inconsistent or lower-than-expected wake-promoting effects.
| Potential Cause | Troubleshooting/Validation Steps |
| Suboptimal Drug Administration or Formulation | - Ensure proper dissolution of this compound dihydrochloride, which is soluble in water (up to 50 mM) and DMSO (up to 20 mM with gentle warming). - For oral administration, ensure a consistent and homogenous suspension. The oral formulation has been prepared as a suspension in 0.5% methocel.[1] - Verify the accuracy of dosing calculations and administration technique (s.c., i.p., or oral). |
| Pharmacokinetic Variability | - Be aware of potential sex differences in pharmacokinetics. In rats, Tmax and half-life can differ between males and females following oral and i.p. administration.[1] - Consider the time to maximum plasma concentration (Tmax) when designing the timing of behavioral assessments. In rats, oral Tmax is approximately 4.0-4.5 hours.[1] |
| Animal Strain and Individual Differences | - Different rodent strains can exhibit varying baseline sleep-wake patterns and drug responses. Ensure consistency in the strain used across experiments. - Inter-individual variability in drug response can occur even within inbred strains due to minor genetic and epigenetic differences or environmental factors.[6][7] Consider accounting for individual response types in the experimental design.[7] |
| Acclimation and Environmental Stress | - Ensure animals are properly acclimated to the housing and experimental conditions to minimize stress, which can impact sleep-wake architecture. - Perform experiments during the appropriate light/dark cycle phase to align with the animal's natural activity period. |
Issue 2: Unexpected locomotor activity or side effects.
| Potential Cause | Troubleshooting/Validation Steps |
| High Dose Administration | - While this compound's wake-promoting effects are not typically associated with hypermotility, excessively high doses may lead to unforeseen effects.[1][2] Review the dose-response relationship in your model. Effective doses for wakefulness are reported in the 1-10 mg/kg (s.c.) range in rodents.[1][2][4] |
| Compound Purity and Stability | - Verify the purity of the this compound compound. - Follow recommended storage conditions to ensure compound stability.[3] |
| Misinterpretation of Behavior | - Use automated locomotor activity monitoring systems for objective quantification. - Carefully define and score behaviors to differentiate between general activity and specific wakefulness states. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Species | pKi / pKd | Reference |
| H3 Receptor | Rat | 8.9 (pKi) | [1][3][4] |
| H3 Receptor | Human | 9.24 (pKi) | [1][3][4] |
| H3 Receptor | Human | 8.69 (pKd) | [1] |
| H3 Receptor | Rat | 8.84 (pKd) | [1] |
| H1, H2, H4 Receptors | Human | <5 (pKi) | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Species | Value | Route | Reference |
| ED50 (Receptor Occupancy) | Mouse | 0.13 mg/kg | s.c. | [1][2] |
| Effective Dose (Wake Promotion) | Rodents | 1-10 mg/kg | s.c. | [2][4] |
| Tmax (Male Rat) | Rat | 4.5 h | Oral (30 mg/kg) | [1] |
| Tmax (Female Rat) | Rat | 4.0 h | Oral (30 mg/kg) | [1] |
| Half-life (Male Rat) | Rat | 14.6 h | Oral (30 mg/kg) | [1] |
| Half-life (Female Rat) | Rat | 16.8 h | Oral (30 mg/kg) | [1] |
| Half-life (Male Rat) | Rat | 13.2 h | i.p. (10 mg/kg) | [1] |
| Half-life (Female Rat) | Rat | 20.1 h | i.p. (10 mg/kg) | [1] |
Experimental Protocols
1. Ex Vivo Brain Autoradiography for H3 Receptor Occupancy
This protocol is adapted from methodologies described for this compound.[1]
-
Animal Dosing: Administer this compound subcutaneously (s.c.) at a range of doses (e.g., 0.04–2.5 mg/kg) to mice or rats.
-
Brain Extraction: One hour after dosing, decapitate the animals. Rapidly remove the brains and freeze them in dry-ice-cooled 2-methylbutane (-40°C).
-
Sectioning: Cut 20 μm thick coronal sections using a cryostat-microtome and thaw-mount them onto microscope slides. Store sections at -20°C until use.
-
Incubation: Thaw and dry the sections. Incubate them at room temperature for 10 minutes in a phosphate buffer (pH 7.4) containing a radiolabeled H3 receptor agonist (e.g., 2 nM [3H]-R-α-methylhistamine).
-
Nonspecific Binding: Determine nonspecific binding on adjacent sections by including a high concentration of an unlabeled H3 receptor antagonist (e.g., 1 μM clobenpropit) in the incubation buffer.
-
Washing: After incubation, wash the slides multiple times in ice-cold buffer, followed by a quick rinse in ice-cold water to remove unbound radioligand.
-
Imaging and Analysis: Dry the sections and perform quantitative autoradiography analysis using a β-imager. Calculate the ED50 value (the dose producing 50% receptor occupancy) by nonlinear regression analysis.
2. Assessment of Wakefulness and Locomotor Activity
This protocol is based on the in vivo studies conducted with this compound.[1][2][4]
-
Animal Implantation: Surgically implant EEG and EMG electrodes for polysomnographic recording to accurately measure states of wakefulness, REM sleep, and slow-wave sleep.
-
Acclimation: Allow animals to recover from surgery and acclimate to the recording chambers and tethered recording system.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., 1-10 mg/kg, s.c.).
-
Data Recording: Continuously record EEG and EMG data for a defined period (e.g., several hours) post-administration.
-
Sleep-Wake Scoring: Score the recorded data in epochs (e.g., 10-second intervals) to classify the animal's state as wakefulness, REM sleep, or slow-wave sleep.
-
Locomotor Activity: Simultaneously measure locomotor activity using infrared beams or video tracking systems within the recording chamber.
-
Data Analysis: Quantify the total time spent in each state and the level of locomotor activity. Compare the results between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: Mechanism of this compound as an H3 receptor antagonist.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for response variability.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ 5207852 dihydrochloride | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 6. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
Modifying experimental design for JNJ-5207852 studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for studies involving JNJ-5207852, a potent and selective inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, non-imidazole antagonist of the histamine H3 receptor.[1][2][3] It demonstrates high affinity for both rat and human H3 receptors.[1][2][3] The primary function of this compound is to block the H3 receptor, which in turn promotes wakefulness.[1][3][4] This compound is noted for its ability to penetrate the brain and its oral activity.[4][5][6]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound dihydrochloride is slightly soluble in DMSO.[2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years.[2] If dissolved in a solvent, it should be stored at -80°C for up to one year.[2]
Q3: Is this compound selective for the H3 receptor?
A3: Yes, this compound is highly selective for the histamine H3 receptor, with negligible binding to other receptors, transporters, and ion channels at a concentration of 1 micromolar.[3]
Q4: What are the known in vivo effects of this compound?
A4: In rodent models, this compound has been shown to increase time spent awake and decrease both REM and slow-wave sleep.[1][3] These wake-promoting effects are not associated with hypermotility.[3] Notably, these effects are absent in H3 receptor knockout mice, confirming its mechanism of action.[3]
Q5: How should I design my in vivo study with this compound?
A5: Dosages of 1-10 mg/kg administered subcutaneously have been shown to be effective in promoting wakefulness in mice and rats.[1][3] The compound is also orally active and demonstrates good brain penetration.[3][6] For chronic studies, a 4-week daily treatment of 10 mg/kg (i.p.) in mice did not lead to changes in body weight.[3]
Data Presentation
Table 1: In Vitro Potency of this compound
| Receptor | Species | pKi | Reference |
| Histamine H3 | Rat | 8.9 | [1][2][3] |
| Histamine H3 | Human | 9.24 | [1][2][3] |
Table 2: In Vivo Efficacy of this compound
| Species | Administration Route | Effective Dose Range | Primary Effect | Reference |
| Mice | Subcutaneous (s.c.) | 1-10 mg/kg | Increased wakefulness | [3] |
| Rats | Subcutaneous (s.c.) | 1-10 mg/kg | Increased wakefulness | [1][3] |
| Mice | Intraperitoneal (i.p.) | 10 mg/kg (daily for 4 weeks) | No change in body weight | [3] |
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of IL-1β secretion observed. | 1. Suboptimal concentration of this compound. 2. Inefficient NLRP3 inflammasome activation. 3. Compound degradation. | 1. Perform a dose-response curve to determine the optimal concentration for your cell type. 2. Confirm robust IL-1β secretion in your positive controls. Optimize LPS priming and nigericin/ATP activation steps.[7][8] 3. Prepare fresh stock solutions of this compound for each experiment.[7] |
| Unexpected cell death observed. | 1. Cytotoxicity at high concentrations. 2. Off-target effects. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxicity threshold in your specific cell type.[8] 2. Although selective, at very high concentrations off-target effects can occur. Lower the concentration and ensure it is within the effective, non-toxic range. |
| High background in ELISA. | 1. Incomplete washing steps. 2. Non-specific antibody binding. | 1. Ensure thorough washing between each step of the ELISA protocol. 2. Use a blocking buffer to minimize non-specific binding.[7] |
| Inconsistent results between experiments. | 1. Variation in cell passage number or density. 2. Reagent variability. | 1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. 2. Use the same lot of critical reagents (e.g., LPS, ATP, this compound) across experiments where possible. |
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Caption: General experimental workflow for assessing the efficacy of this compound.
Caption: A logical diagram for troubleshooting inconsistent results with this compound.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is designed for bone marrow-derived macrophages (BMDMs) and can be adapted for other cell types like THP-1 monocytes.
Materials:
-
BMDMs
-
Complete DMEM media
-
LPS (1 µg/mL stock)
-
Nigericin (5 mM stock in ethanol) or ATP (500 mM stock in water)
-
This compound (10 mM stock in anhydrous DMSO)
-
96-well cell culture plates
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Remove the old media and add fresh media containing 1 µg/mL of LPS. Incubate for 3-4 hours.
-
Inhibitor Treatment: After priming, remove the LPS-containing media. Add fresh media containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1 hour.
-
Activation (Signal 2): Add the NLRP3 activator. For nigericin, add to a final concentration of 5-10 µM and incubate for 45-60 minutes. For ATP, add to a final concentration of 2.5-5 mM and incubate for 30-45 minutes.
-
Sample Collection: Carefully collect the cell culture supernatant for ELISA and LDH assays. Lyse the remaining cells for protein analysis (e.g., Western blot) if desired.
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions for the specific IL-1β ELISA kit you are using. A general workflow is provided below.
-
Plate Coating: Coat a 96-well plate with capture antibody overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add your collected cell culture supernatants and standards to the wells and incubate.
-
Detection: Wash the plate and add the detection antibody.
-
Conjugate Incubation: Wash again and add the enzyme conjugate (e.g., HRP).
-
Substrate Reaction: Add the substrate and stop the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength.
Protocol 3: Western Blot for Caspase-1 Cleavage
-
Sample Preparation: Lyse cells collected in Protocol 1 with RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 overnight at 4°C. This will detect both pro-caspase-1 (~45 kDa) and the cleaved p20 subunit (~20 kDa).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 3. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
JNJ-5207852 versus other H3 receptor antagonists
An Objective Comparison of JNJ-5207852 and Other Histamine H3 Receptor Antagonists for Researchers
This guide provides a detailed, data-driven comparison of this compound, a novel non-imidazole antagonist, with other key histamine H3 receptor (H3R) antagonists. The content is tailored for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and relevant biological pathways.
Introduction to H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic G-protein coupled receptor predominantly expressed in the central nervous system (CNS).[1] It acts as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] Additionally, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2] Antagonizing the H3 receptor blocks this inhibitory feedback, leading to increased levels of these neurotransmitters. This mechanism underlies the potential therapeutic applications of H3R antagonists in treating conditions like narcolepsy, attention-deficit hyperactivity disorder (ADHD), and cognitive disorders.[3][4] this compound is a potent and selective, non-imidazole H3R antagonist noted for its wake-promoting effects.[5][6]
Comparative Performance Data
The efficacy and characteristics of H3R antagonists can be evaluated through their binding affinity, pharmacokinetic profiles, and in vivo effects.
Table 1: Comparative Receptor Binding Affinities
Binding affinity is a primary measure of a drug's potency at its target receptor. It is often expressed as the pKi value (the negative log of the inhibition constant, Ki). A higher pKi value indicates a stronger binding affinity.
| Compound | Type | Species | pKi / Ki | Reference |
| This compound | Neutral Antagonist | Human | 9.24 | [5][6][7] |
| Rat | 8.9 | [5][6][7] | ||
| Thioperamide | Antagonist | Human | 7.40 | [5] |
| Rat | 8.40 | [5] | ||
| Pitolisant | Inverse Agonist | Human | Ki = 0.16 nM | [8] |
| JNJ-10181457 | Antagonist | Rat | Ki = 7.1 nM | [9] |
Note: this compound demonstrates significantly higher affinity for the human H3 receptor compared to the reference antagonist, thioperamide.[5][10]
Table 2: Comparative Pharmacokinetic and In Vivo Efficacy Data
A compound's therapeutic potential is heavily dependent on its ability to be absorbed, penetrate the target tissue (the brain, in this case), and exert a physiological effect.
| Compound | Key Pharmacokinetic Properties | In Vivo Efficacy (Rodent Models) | Reference |
| This compound | Orally absorbed; high brain penetration; T½ ~14-20h (rat) | Wake-promoting at 1-10 mg/kg s.c.; ED₅₀ for receptor occupancy = 0.13 mg/kg (mouse); Not associated with hypermotility. | [5][7] |
| Thioperamide | Good brain penetration | ED₅₀ for receptor occupancy = 2 mg/kg (mouse). Imidazole-based structure linked to potential hepatotoxicity. | [4][5] |
| ABT-239 | N/A | Increases acetylcholine release in the frontal cortex and hippocampus. | [2] |
| GSK189254 | N/A | Increases acetylcholine, dopamine, and norepinephrine release in the cingulate cortex. | [2] |
| Bavisant (JNJ-31001074) | Orally active | Did not show significant clinical effectiveness for adult ADHD in a Phase II trial. | [11][12] |
Key Experimental Protocols
The data presented above are derived from standardized preclinical assays designed to characterize novel compounds.
Radioligand Binding Assay for Receptor Affinity
This in vitro assay quantifies the affinity of a compound for a specific receptor.
-
Preparation : Cell membranes are prepared from cell lines (e.g., HEK293) engineered to express a high density of the human or rat H3 receptor.[13]
-
Incubation : A fixed concentration of a radiolabeled H3 receptor ligand (e.g., ³H-N-α-methylhistamine or ³H-JNJ-5207852) is incubated with the cell membranes.[5][13]
-
Competition : The incubation is performed across a range of concentrations of the unlabeled test compound (e.g., this compound). The test compound competes with the radioligand for binding to the H3 receptor.
-
Detection : After incubation, the membranes are washed to remove unbound radioligand. The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.
Ex Vivo Autoradiography for Brain Receptor Occupancy
This method measures the degree to which a systemically administered drug binds to its target receptors in the brain.
-
Dosing : Animals (e.g., mice) are administered the test compound (e.g., this compound) via a specific route (e.g., subcutaneous injection) at various doses.[5]
-
Tissue Collection : After a set period (e.g., 1 hour), the animals are euthanized, and their brains are rapidly removed and frozen.[5]
-
Sectioning : The frozen brains are sliced into thin sections (e.g., 20 µm) using a cryostat.
-
Radioligand Incubation : The brain slices are incubated with a radiolabeled H3R ligand (e.g., ³H-N-α-methylhistamine) to label the receptors that are not already occupied by the test compound.[5]
-
Imaging : The sections are apposed to a phosphor imaging plate or film to detect the radioactive signal. The resulting image shows the density of available H3 receptors in different brain regions.
-
Quantification : The receptor occupancy is calculated by comparing the radioligand binding in drug-treated animals to that in vehicle-treated controls. The dose that produces 50% receptor occupancy is determined as the ED₅₀.[5]
Assessment of Wake-Promoting Effects
This in vivo experiment evaluates the effect of a compound on the sleep-wake cycle in rodents.
-
Surgical Implantation : Rats or mice are surgically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals.
-
Acclimation : The animals are allowed to recover from surgery and are acclimated to the recording chambers and tether system.
-
Baseline Recording : EEG/EMG data are recorded for a baseline period (e.g., 24 hours) to establish the normal sleep-wake pattern.
-
Drug Administration : The animals are administered the test compound or a vehicle control at a specific time (e.g., at the beginning of the light/inactive phase).
-
Post-Dose Recording : EEG/EMG signals are recorded continuously for an extended period (e.g., 6-24 hours) after dosing.
-
Data Analysis : The recorded data are scored to identify different vigilance states: wakefulness, rapid eye movement (REM) sleep, and non-REM (slow-wave) sleep. The total time spent in each state is calculated and compared between the drug-treated and vehicle-treated groups.[5]
Signaling Pathways and Experimental Workflow
H3 Receptor Signaling Pathway
The H3 receptor is coupled to the Gαi/o protein. Its activation inhibits adenylyl cyclase, reducing cAMP levels. Antagonists like this compound block this constitutive activity, leading to disinhibition of neurotransmitter release.
Caption: H3R antagonist mechanism of action.
General Workflow for H3R Antagonist Evaluation
The development and characterization of a novel H3R antagonist follows a structured progression from initial screening to in vivo functional assessment.
Caption: Preclinical evaluation workflow for H3R antagonists.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of JNJ-5207852: Validation with H3 Receptor Knockout Mice
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comparative analysis of the histamine H3 receptor (H3R) antagonist JNJ-5207852, with a focus on its validation using H3 receptor knockout (H3R KO) mouse models. The use of KO mice is a critical step in preclinical drug development, offering definitive evidence of a compound's on-target effects. This document compares this compound with other notable H3R antagonists, presenting key experimental data, detailed protocols, and visual workflows to aid researchers in the field.
Introduction to H3 Receptor Antagonism and Target Validation
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS).[1][2] As an autoreceptor, it provides negative feedback on histamine synthesis and release.[1][2] As a heteroreceptor, it modulates the release of other crucial neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][3] Antagonizing or acting as an inverse agonist at the H3R enhances the release of these neurotransmitters, making H3R a promising therapeutic target for neurological and psychiatric disorders such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[2]
To validate that the pharmacological effects of a compound like this compound are mediated specifically through the H3 receptor, experiments using H3R knockout mice are indispensable. If a compound elicits a response in wild-type (WT) animals but has no effect in mice lacking the H3 receptor, it provides strong evidence of target engagement and specificity.
Comparative Pharmacological Data
The following tables summarize key quantitative data for this compound and two other well-characterized H3R antagonists, Ciproxifan and Pitolisant. This data facilitates a direct comparison of their potency, brain penetration, and on-target efficacy.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Species | Binding Affinity (pKi / Ki) | Citation(s) |
| This compound | H3 Receptor | Human | pKi = 9.24 | [4][5][6][7] |
| H3 Receptor | Rat | pKi = 8.9 | [4][5][6][7] | |
| Ciproxifan | H3 Receptor | Human | Ki = 45-180 nM | [1][8] |
| H3 Receptor | Rat | Ki = 0.5-1.9 nM (pKi ≈ 9.3) | [5][9] | |
| Pitolisant | H3 Receptor | Human | Ki = 0.16 nM | [4] |
Table 2: In Vivo On-Target Activity & Brain Penetration
| Compound | Assay | Species | Key Finding(s) | Citation(s) |
| This compound | Ex Vivo Receptor Occupancy | Mouse | ED50 = 0.13 mg/kg (s.c.) | [3][5][7] |
| Sleep-Wake EEG (WT vs H3R KO) | Mouse | WT: +143% increase in wakefulness (10 mg/kg). KO: No effect on wakefulness. | [3][4][5] | |
| Ciproxifan | Ex Vivo Receptor Occupancy | Rat | ED50 = 0.14 mg/kg (i.p.) | |
| Sleep-Wake EEG (WT vs H3R KO) | Mouse | WT: Dose-dependent increase in wakefulness. KO: No effect on wakefulness. | [4] | |
| Pitolisant | Cognitive Performance (Fear Conditioning) | Mouse | Improves consolidation of contextual fear memory. | |
| In Vivo Receptor Occupancy (PET) | Human | 84% occupancy at a 40 mg oral dose. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in H3R antagonist validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the validation of H3R antagonists.
Receptor Binding Assay (In Vitro)
-
Objective: To determine the binding affinity (Ki) of a compound for the H3 receptor.
-
Preparation: Membranes are prepared from cells recombinantly expressing the human or rat H3 receptor, or from specific brain regions (e.g., rat cortex).
-
Procedure:
-
A constant concentration of a radiolabeled H3R ligand (e.g., [3H]-N-α-methylhistamine) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated via rapid filtration.
-
The radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. The pKi is the negative logarithm of the Ki.
Ex Vivo Receptor Occupancy Assay (In Vivo)
-
Objective: To determine the dose-dependent binding of a compound to H3 receptors in the brain after systemic administration (ED50).
-
Procedure:
-
Groups of mice are administered various doses of the test compound (e.g., this compound) via a systemic route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.). A vehicle group serves as control.
-
After a set pretreatment time, a radiolabeled H3R ligand is injected intravenously. This radioligand must be able to cross the blood-brain barrier.
-
After a further incubation period, the animals are euthanized, and their brains are rapidly removed.
-
The brain is dissected into a target-rich region (e.g., cortex or striatum) and a target-poor or non-specific binding region (e.g., cerebellum).
-
The amount of radioactivity in each brain region is quantified.
-
-
Data Analysis: Receptor occupancy is calculated based on the reduction of specific binding in the target-rich region in drug-treated animals compared to vehicle-treated animals. The dose that produces 50% receptor occupancy is determined as the ED50.[7]
Sleep-Wake Monitoring via EEG/EMG (In Vivo)
-
Objective: To assess the effect of an H3R antagonist on wakefulness and sleep architecture in wild-type versus H3R KO mice.
-
Surgical Implantation:
-
Mice are anesthetized and chronically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals.
-
EEG electrodes (small stainless-steel screws) are typically placed over the frontal and parietal cortices.
-
EMG electrodes (flexible wires) are inserted into the nuchal (neck) muscles.
-
Animals are allowed a recovery period of at least one week.
-
-
Recording Procedure:
-
Following recovery, mice are habituated to the recording setup (cages within sound-attenuated chambers with a controlled light-dark cycle).
-
Baseline EEG/EMG data is recorded for at least 24 hours.
-
On the test day, animals (both WT and KO) are administered either vehicle or the test compound (e.g., this compound, 10 mg/kg, s.c.) at a specific time (e.g., light onset).
-
EEG/EMG signals are recorded continuously for the next 24 hours.
-
-
Data Analysis:
-
The recordings are segmented into epochs (e.g., 10 seconds).
-
Each epoch is scored as wakefulness, non-rapid eye movement (NREM) sleep, or REM sleep based on the EEG frequency and amplitude and EMG activity.
-
Key parameters such as total time spent in each state, number of bouts, and duration of bouts are calculated and compared between treatment groups and genotypes. For this compound, a significant increase in total wake time was observed in WT mice but not in H3R KO mice, confirming the effect is H3R-dependent.[3]
-
Conclusion
The data presented in this guide demonstrate that this compound is a potent and selective H3 receptor antagonist with excellent brain penetration. Crucially, its wake-promoting effects observed in wild-type mice are completely absent in H3 receptor knockout mice.[3][5] This provides definitive evidence that the primary mechanism of action for its arousal-enhancing properties is the antagonism of the H3 receptor. When compared to other antagonists like ciproxifan, this compound shows comparable on-target validation in KO models. The high affinity of Pitolisant, which is clinically approved for narcolepsy, further underscores the therapeutic potential of potent H3R antagonists. This comparative guide, supported by detailed protocols and workflows, serves as a valuable resource for researchers investigating H3R pharmacology and developing novel CNS therapeutics.
References
- 1. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-5207852 and Established Nootropics in Preclinical Models of Cognition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of the novel histamine H3 receptor (H3R) antagonist, JNJ-5207852, with the established nootropics piracetam, modafinil, and methylphenidate. By examining their distinct mechanisms of action and performance in preclinical cognitive assays, this document aims to offer an objective comparison to inform future research and drug development in the field of cognitive enhancement.
Executive Summary
This compound is a potent and selective histamine H3 receptor antagonist that has demonstrated wake-promoting properties in animal models.[1][2][3] The therapeutic potential of H3R antagonists in cognitive disorders stems from their ability to increase the release of several key neurotransmitters involved in learning and memory, including histamine, acetylcholine, dopamine, and norepinephrine.[4][5] In preclinical studies, various H3R antagonists have shown promise in improving cognitive performance in tasks such as the novel object recognition and Morris water maze tests.[6][7][8][9][10][11][12]
This guide will delve into the mechanistic underpinnings of this compound and compare them to those of piracetam, a modulator of the cholinergic and glutamatergic systems; modafinil, a dopamine reuptake inhibitor with effects on other neurotransmitters; and methylphenidate, a potent dopamine and norepinephrine reuptake inhibitor. While direct comparative studies of this compound against these established nootropics in cognitive paradigms are limited, this guide synthesizes available data to provide a valuable comparative overview.
Mechanisms of Action: A Comparative Overview
The nootropic effects of these compounds are driven by distinct pharmacological targets and subsequent modulation of neurotransmitter systems.
| Compound | Primary Mechanism of Action | Key Neurotransmitters Affected |
| This compound | Selective Histamine H3 Receptor Antagonist | ↑ Histamine, ↑ Acetylcholine, ↑ Dopamine, ↑ Norepinephrine[4][5] |
| Piracetam | Modulator of AMPA receptors; enhances membrane fluidity | ↑ Acetylcholine utilization, Modulates Glutamate[13][14] |
| Modafinil | Dopamine transporter (DAT) inhibitor | ↑ Dopamine, ↑ Norepinephrine, ↑ Serotonin, ↑ Glutamate, ↓ GABA[15][16][17][18][19] |
| Methylphenidate | Dopamine (DAT) and Norepinephrine (NET) transporter inhibitor | ↑ Dopamine, ↑ Norepinephrine[20][21][22][23][24] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound and established nootropics exert their effects.
Preclinical Efficacy in Cognitive Models
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents. The following table summarizes the available data for H3R antagonists and established nootropics in this paradigm.
| Compound Class / Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| H3R Antagonists (General) | Rats | Various | Reverse scopolamine-induced deficits; enhance memory retrieval.[25][26] | [25][26] |
| H3R Antagonist (Enerisant) | Rats | 0.03-0.3 mg/kg, p.o. | Reversed scopolamine-induced cognitive impairment.[27] | [27] |
| H3R Antagonist (E159) | Rats | 2.5 and 5 mg/kg, i.p. | Counteracted dizocilpine-induced memory deficits.[28][29] | [28][29] |
| Piracetam | Mice | 400 mg/kg, i.p. (as positive control) | Improved memory in diazepam-induced amnesia model.[30] | [30] |
| Modafinil | Healthy Humans | 100 mg and 200 mg, single oral dose | Significantly enhanced visual pattern recognition memory.[31][32] | [31][32] |
| Methylphenidate | - | - | Data in NOR test not readily available. | - |
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory. The table below outlines findings for H3R antagonists and established nootropics.
| Compound Class / Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| H3R Antagonists (Thioperamide, Ciproxifan) | Rats | N/A | Attenuated scopolamine-induced deficits in a visual discrimination water maze task.[6][7] | [6][7] |
| H3R Antagonist (ABT-239) | Rats | N/A | Improved spatial reference memory in chronically stressed animals.[9][10] | [9][10] |
| Piracetam | - | - | Data in MWM not readily available in direct comparison context. | - |
| Modafinil | Healthy Humans | 100 mg and 200 mg, single oral dose | No significant effects on spatial memory span or spatial working memory.[31] | [31] |
| Methylphenidate | - | - | Data in MWM not readily available in direct comparison context. | - |
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Apparatus: An open-field arena. Two sets of identical objects and one novel object are required.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena. The animal is placed in the arena and the time spent exploring each object is recorded for a defined period (e.g., 5 minutes). Exploration is typically defined as the animal's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
Procedure:
-
Acquisition/Training: The animal is placed in the pool from one of several predetermined start locations and must find the hidden platform. The time to find the platform (escape latency) is recorded. If the animal does not find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it. This is repeated for several trials per day over several days.
-
Probe Trial: After the training days, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is recorded.
Data Analysis:
-
Acquisition: A decrease in escape latency across training days indicates learning.
-
Probe Trial: A significantly greater amount of time spent in the target quadrant compared to other quadrants indicates spatial memory retention.
Discussion and Future Directions
The available preclinical data suggests that this compound, as a histamine H3 receptor antagonist, holds potential as a pro-cognitive agent. Its mechanism of action, leading to the enhancement of multiple neurotransmitter systems crucial for cognition, provides a strong rationale for its further investigation.
However, the lack of direct, head-to-head comparative studies with established nootropics like piracetam, modafinil, and methylphenidate in standardized cognitive paradigms makes a definitive cross-validation challenging. While H3R antagonists, in general, have shown efficacy in animal models of cognitive impairment, the specific profile of this compound in a broader range of cognitive domains remains to be fully elucidated.
Future research should prioritize direct comparative studies of this compound with these established nootropics using a battery of cognitive tests to assess effects on various domains, including attention, working memory, long-term memory, and executive function. Such studies will be critical in determining the relative efficacy and potential therapeutic advantages of targeting the histaminergic system for cognitive enhancement.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 6. Effects of histamine H3 receptor antagonists in two models of spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Histamine H3 Receptor Antagonist Prevents Memory Deficits and Synaptic Plasticity Disruption Following Isoflurane Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 13. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. kolkatagynaeclinic.com [kolkatagynaeclinic.com]
- 16. Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Narcolepsy Drug Being Used to Improve Cognitive Performance Affects Brain Dopamine Activity | BNL Newsroom [bnl.gov]
- 18. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 19. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 20. Effects of methylphenidate on extracellular dopamine, serotonin, and norepinephrine: comparison with amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methylphenidate - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. Methylphenidate works by increasing dopamine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. H3 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing retrieval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Reddit - The heart of the internet [reddit.com]
- 32. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of JNJ-5207852 and Thioperamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent histamine H3 receptor antagonists: JNJ-5207852 and thioperamide. Both compounds are pivotal tools in neuroscience research, particularly in studies related to wakefulness, cognition, and other neurological processes modulated by the histaminergic system. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental evidence.
Mechanism of Action
Both this compound and thioperamide exert their primary effects by acting as antagonists at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. By blocking this receptor, both compounds increase the release of histamine, which in turn promotes wakefulness and alertness. Furthermore, H3 receptors are also present as heteroreceptors on non-histaminergic neurons, and their blockade can modulate the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine, which are crucial for cognitive functions.
This compound is a novel, non-imidazole based H3 receptor antagonist, whereas thioperamide is a classic imidazole-containing antagonist.[2] While both are potent antagonists, this compound has been characterized as a neutral antagonist, meaning it does not affect the receptor's constitutive activity. In contrast, thioperamide is considered an inverse agonist, capable of reducing the basal activity of the H3 receptor.[2] This distinction may underlie some of the differences observed in their pharmacological profiles.
Quantitative Data Presentation
The following tables summarize the key quantitative data comparing the in vitro and in vivo properties of this compound and thioperamide.
Table 1: In Vitro Receptor Binding Affinity (pKi)
| Compound | Rat H3 Receptor | Human H3 Receptor |
| This compound | 8.90 ± 0.17 | 9.24 ± 0.21 |
| Thioperamide | 8.40 ± 0.20 | 7.40 ± 0.33 |
| Data from Barbier et al., 2004.[2] |
Table 2: In Vivo Receptor Occupancy (ED50) in Rat Brain
| Compound | ED50 (mg/kg, s.c.) |
| This compound | 0.13 |
| Thioperamide | 2.0 |
| Data from Barbier et al., 2004.[2] |
Table 3: Efficacy in Preclinical Models
| Model | Species | Compound | Dose Range | Key Findings |
| Wakefulness | Rat | This compound | 1-10 mg/kg, s.c. | Dose-dependent increase in time spent awake; decrease in SWS and REM sleep.[2] |
| Rat | Thioperamide | 5-20 mg/kg, i.p. | Increased wakefulness and decreased SWS and REM sleep. | |
| Cognition (Inhibitory Avoidance) | Mouse | Thioperamide | 1.25-20 mg/kg, i.p. | Dose-dependent enhancement of memory consolidation. |
| Cognition (Passive Avoidance) | Mouse | Thioperamide | 15 mg/kg, i.p. | Significantly improved response latency in aged mice. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound and thioperamide to rat and human H3 receptors.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing either the rat or human histamine H3 receptor were cultured in appropriate media.
-
Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation.
-
Radioligand Binding: Membranes were incubated with a radiolabeled H3 receptor agonist (e.g., [3H]-N-α-methylhistamine) and varying concentrations of the test compounds (this compound or thioperamide).
-
Incubation and Filtration: The incubation was carried out at 25°C for 60 minutes. The reaction was terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
In Vivo Receptor Occupancy Assay
Objective: To determine the dose of this compound and thioperamide required to occupy 50% of the H3 receptors in the rat brain (ED50).
Methodology:
-
Animal Dosing: Male Wistar rats were administered various doses of this compound or thioperamide via subcutaneous (s.c.) injection.
-
Tissue Collection: At a specified time point after dosing (e.g., 60 minutes), the animals were euthanized, and their brains were rapidly removed and frozen.
-
Ex Vivo Autoradiography:
-
Brain sections (e.g., 20 µm) were cut using a cryostat.
-
The sections were incubated with a radiolabeled H3 receptor agonist (e.g., [3H]-R-α-methylhistamine).
-
After washing to remove unbound radioligand, the sections were apposed to a phosphor imaging plate.
-
-
Image Analysis: The density of the autoradiographic signal in specific brain regions (e.g., cortex, striatum) was quantified.
-
Data Analysis: The percentage of receptor occupancy for each dose was calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated controls. The ED50 was determined by non-linear regression analysis.[3]
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Pharmacology of JNJ-5207852
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the behavioral data from studies on JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The performance of this compound is objectively compared with other relevant compounds, supported by experimental data, to assist in the evaluation of its therapeutic potential.
Introduction to this compound
This compound is a non-imidazole histamine H3 receptor antagonist with high affinity for both rat and human H3 receptors.[1] By blocking the presynaptic H3 autoreceptors, this compound enhances the release of histamine in the brain, a neurotransmitter known to play a crucial role in promoting and maintaining wakefulness. This mechanism of action has positioned this compound and other H3 receptor antagonists as potential therapeutic agents for disorders characterized by excessive daytime sleepiness, such as narcolepsy.
Comparative Behavioral Data
The following tables summarize the quantitative data from key behavioral studies involving this compound and comparator compounds.
Effects on Sleep and Wakefulness
Histamine H3 receptor antagonists are primarily investigated for their wake-promoting properties. The data below compares the effects of this compound with other H3 antagonists and the widely used wake-promoting agent, modafinil.
| Compound | Species | Dose and Route | Change in Wakefulness | Change in Slow-Wave Sleep (SWS) | Change in REM Sleep | Citation(s) |
| This compound | Rat | 10 mg/kg, s.c. | Increased time spent awake | Decreased | Decreased | [1] |
| This compound | Mouse | 10 mg/kg, s.c. | Increased time spent awake | Decreased | Not specified | [2] |
| Thioperamide | Rat | 1.0-4.0 mg/kg, i.p. | Increased | Decreased | Decreased | [3] |
| Pitolisant | Human (Narcolepsy) | Up to 35.6 mg/day | Significant reduction in Epworth Sleepiness Scale (ESS) score | Not specified | Not specified | [4][5][6][7][8] |
| Modafinil | Human (Narcolepsy) | Not specified | Reduction in ESS score | Not specified | Not specified | [4] |
Effects on Locomotor Activity
A key differentiator for wake-promoting agents is their effect on general locomotor activity. Ideally, a compound should increase wakefulness without inducing hypermotility or stimulant-like behavioral changes.
| Compound | Species | Dose and Route | Effect on Locomotor Activity | Citation(s) |
| This compound | Rat | 3, 10, 30 mg/kg, s.c. | No significant increase | [2] |
| Thioperamide | Mouse | 12.5 and 25 mg/kg, i.p. | Significant increase | [9] |
| Thioperamide | Rat | 2 mg/kg, i.p. | Increase | [10] |
| Thioperamide | Rat | 5 mg/kg, i.p. | No effect | [10] |
| Modafinil | Mouse | 64 mg/kg | Significant increase | [11][12] |
| Modafinil | Rat | 75 and 150 mg/kg | Significant increase | [13] |
Effects on Cognition
Enhanced histaminergic neurotransmission is also implicated in cognitive processes such as learning and memory.
| Compound | Species | Behavioral Task | Effect on Cognition | Citation(s) |
| This compound | Not extensively reported | - | - | |
| Thioperamide | Mouse | Inhibitory Avoidance | Improved memory consolidation | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sleep and Wakefulness Assessment (EEG/EMG Recording)
Objective: To determine the effects of a compound on the sleep-wake cycle.
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. EEG electrodes are placed on the cortical surface, and EMG electrodes are inserted into the nuchal muscles. Animals are allowed a recovery period of at least one week.
-
Habituation: Rats are habituated to the recording chambers and tethered recording cables for several days before the experiment.
-
Data Recording: On the experimental day, baseline EEG/EMG activity is recorded for a set period. The test compound or vehicle is then administered (e.g., subcutaneously), and recording continues for a prolonged period (e.g., 24 hours).
-
Data Analysis: The recorded signals are scored in epochs (e.g., 10-30 seconds) as wakefulness, slow-wave sleep (SWS), or REM sleep based on the characteristic EEG and EMG patterns. The total time spent in each state is then calculated and compared between treatment groups.[3][14][15][16][17]
Locomotor Activity Assessment (Open Field Test)
Objective: To assess the impact of a compound on spontaneous locomotor activity and exploratory behavior.
Procedure:
-
Apparatus: A square arena (e.g., 40x40 cm or 50x50 cm) with high walls, often equipped with infrared beams or a video tracking system to monitor movement.[18][19][20]
-
Habituation: The testing room is typically dimly lit and sound-attenuated. Animals are habituated to the room before the test.
-
Procedure: The test compound or vehicle is administered at a predetermined time before the test. The animal is placed in the center of the open field, and its activity is recorded for a specific duration (e.g., 10-30 minutes).
-
Data Analysis: Parameters measured include total distance traveled, time spent moving, and velocity. The arena can be divided into a central and a peripheral zone to assess anxiety-like behavior (thigmotaxis).[18][21][19][20]
Cognitive Assessment (Inhibitory Avoidance Task)
Objective: To evaluate the effect of a compound on learning and memory.
Procedure:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild footshock is delivered.
-
Testing (Retention): After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.
-
Drug Administration: The test compound can be administered before or after the training session to assess its effect on memory acquisition or consolidation, respectively.[22][23][24][25]
Visualizations
Signaling Pathway of H3 Receptor Antagonism
Caption: Mechanism of action of this compound as an H3 receptor antagonist.
Experimental Workflow for Sleep/Wakefulness Study
Caption: Workflow for a typical preclinical sleep/wakefulness study.
Logical Relationship of Behavioral Effects
Caption: Logical flow from drug administration to behavioral outcomes.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pitolisant Treatment Improves Excessive Daytime Sleepiness and Reduces Cataplexy in Narcolepsy - - Practical Neurology [practicalneurology.com]
- 5. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials | springermedizin.de [springermedizin.de]
- 7. Efficacy of pitolisant in patients with high burden of narcolepsy symptoms: pooled analysis of short-term, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of thioperamide, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of thioperamide on locomotor activity and on memory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modafinil Induces Rapid-Onset Behavioral Sensitization and Cross-Sensitization with Cocaine in Mice: Implications for the Addictive Potential of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. ndineuroscience.com [ndineuroscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Noninvasive, High-throughput Determination of Sleep Duration in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. anilocus.com [anilocus.com]
- 19. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 20. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The inhibitory avoidance discrimination task to investigate accuracy of memory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | The effects of stress on avoidance in rodents: An unresolved matter [frontiersin.org]
A Comparative Analysis of JNJ-5207852: An Experimental Outcomes Guide for Researchers
This guide provides a comprehensive statistical analysis of the experimental outcomes for JNJ-5207852, a novel, non-imidazole histamine H3 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance against other relevant H3 receptor antagonists, supported by experimental data.
In Vitro and In Vivo Pharmacological Profile
This compound is a potent and selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. Its antagonist properties have been demonstrated to promote wakefulness in preclinical models.
Comparative Binding Affinities of H3 Receptor Antagonists
The binding affinity of this compound for the human and rat H3 receptors has been determined through radioligand binding assays and compared with other notable H3 receptor antagonists.
| Compound | Human H3 Receptor pKi | Rat H3 Receptor pKi | Reference(s) |
| This compound | 9.24 | 8.90 | [1] |
| Thioperamide | 7.40 | 8.40 | [1] |
| Pitolisant | ~9.0 (Ki = 1 nM) | 7.77 | [2] |
| Ciproxifan | 8.24 - 9.27 | 9.3 | [3][4][5] |
In Vivo Receptor Occupancy
Ex vivo autoradiography studies have been conducted to determine the in vivo occupancy of the H3 receptor in the brain following systemic administration of this compound and other antagonists. The ED50 value represents the dose required to achieve 50% receptor occupancy.
| Compound | Species | ED50 (mg/kg, s.c. or i.p.) | Reference(s) |
| This compound | Mouse | 0.13 (s.c.) | [1] |
| Thioperamide | Rat | 1.58 (i.p.) | [6] |
| Ciproxifan | Rat | 0.14 (i.p.) | [6] |
Experimental Outcomes: Wake-Promoting Effects
A primary experimental outcome associated with this compound is its ability to increase wakefulness. Studies in rodent models have quantified this effect, often by measuring the percentage increase in time spent awake compared to a vehicle control.
This compound-Induced Wakefulness in Mice
In a study by Barbier et al. (2004), subcutaneous administration of this compound (10 mg/kg) to mice at the onset of the light period resulted in significant increases in wakefulness.[1]
| Time Post-Administration | % Increase in Wakefulness vs. Vehicle |
| Hours 1-2 | +143% |
| Hours 7-8 | +153% |
| Hours 11-12 | +118% |
| Hours 22-24 | +125% |
Comparative Wake-Promoting Effects of H3 Receptor Antagonists
While direct head-to-head studies under identical conditions are limited, data from various publications allow for a general comparison of the wake-promoting effects of different H3 receptor antagonists.
| Compound | Species | Dose and Route | Observed Effect on Wakefulness | Reference(s) |
| This compound | Mouse | 10 mg/kg, s.c. | Significant increase in total wake time over 24 hours.[1] | [1] |
| Pitolisant | Mouse | 10 and 20 mg/kg, p.o. | No significant effect on locomotor activity, a proxy for wakefulness in this study.[7] | [7] |
| Ciproxifan | Cat | 0.15-2 mg/kg, p.o. | Induced an "almost total waking state" based on EEG.[3] | [3] |
| Ciproxifan | Mouse | 0.3, 1, or 3 mg/kg | 1.2-, 1.3-, or 1.6-fold increase in wakefulness, respectively, in the 2 hours post-administration.[8] | [8] |
It is important to note that pitolisant's lack of effect on locomotor activity is presented as a differentiating feature from psychostimulants, and it is known to promote wakefulness through mechanisms other than increased motor activity.[7]
Histamine H3 Receptor Signaling Pathway
This compound, as a histamine H3 receptor antagonist, blocks the constitutive activity of the H3 receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. This antagonism leads to a disinhibition of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This pathway ultimately modulates the release of histamine and other neurotransmitters.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assays (as per Barbier et al., 2004)[1]
This assay determines the binding affinity of this compound to the histamine H3 receptor.
-
Membrane Preparation: Membranes were prepared from SK-N-MC cells stably expressing either the human or rat H3 receptor.
-
Radioligand: ³H-JNJ-5207852 was used to determine its own binding characteristics.
-
Assay Buffer: Details not specified in the publication.
-
Incubation: Membranes were incubated with increasing concentrations of ³H-JNJ-5207852.
-
Non-specific Binding: Determined in the presence of 10 μM histamine.
-
Separation: Bound and free radioligand were separated by filtration.
-
Data Analysis: The pKi values were calculated from the binding data.
Ex Vivo Autoradiography (as per Barbier et al., 2004)[1]
This method was used to determine the in vivo H3 receptor occupancy by this compound.
-
Animal Model: Mice.
-
Drug Administration: this compound was administered subcutaneously at doses ranging from 0.04 to 2.5 mg/kg.
-
Tissue Collection: One hour after administration, animals were euthanized, and brains were rapidly removed and frozen.
-
Sectioning: Brains were sectioned at 20 μm thickness.
-
Radioligand Incubation: Sections were incubated with ³H-N-α-methylhistamine.
-
Washing: Sections were washed to remove unbound radioligand.
-
Imaging: Sections were apposed to film or a phosphor imager to visualize the distribution of the radioligand.
-
Data Analysis: The ED50 for receptor occupancy was calculated by quantifying the displacement of the radioligand by this compound.
Sleep-Wake Cycle Analysis in Rats (as per Barbier et al., 2004)[1]
This protocol was employed to assess the wake-promoting effects of this compound.
-
Animal Model: Male Sprague-Dawley rats (280–350 g).
-
Surgical Implantation: Rats were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Housing and Acclimation: Animals were individually housed and allowed to recover for 5-7 days post-surgery, with acclimation to the recording cables.
-
Drug Administration: this compound was administered subcutaneously at the onset of the light cycle.
-
Data Recording: EEG and EMG data were continuously recorded for 24 hours post-injection.
-
Data Analysis: The recorded data was scored into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The duration of each stage was quantified and compared between drug-treated and vehicle-treated groups.
References
- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 3. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Correlation between ex vivo receptor occupancy and wake-promoting activity of selective H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitolisant, a wake‐promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Replicating Published Findings on JNJ-5207852: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-5207852 with other histamine H3 receptor antagonists, supported by experimental data from published literature. It is designed to assist researchers in replicating and building upon previous findings in the field of H3 receptor pharmacology.
Comparative Analysis of H3 Receptor Antagonists
This compound is a potent and selective histamine H3 receptor antagonist.[1][2][3] Its efficacy and selectivity have been compared to other well-known H3 receptor antagonists, such as thioperamide, pitolisant, clobenpropit, and JNJ-10181457.
Table 1: Comparison of Binding Affinities (pKi) at Human and Rat H3 Receptors
| Compound | Human H3 Receptor (pKi) | Rat H3 Receptor (pKi) | Reference(s) |
| This compound | 9.24 | 8.90 | [1] |
| Thioperamide | 7.40 | 8.40 | [1] |
| Pitolisant | ~9.79 (Ki of 0.16 nM) | Not explicitly stated | [4][5][6] |
| Clobenpropit | 9.44 | 9.75 | [7] |
| JNJ-10181457 | 8.93 | 8.15 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vivo Effects on Wakefulness in Rodent Models
| Compound | Species | Dose | Effect on Wakefulness | Reference(s) |
| This compound | Rat, Mouse | 1-10 mg/kg (s.c.) | Increased time spent awake | [1] |
| Pitolisant | Mouse | Not specified | Promotes wakefulness | [2][3] |
| Thioperamide | Not specified | Not specified | Wake-promoting effects | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to replicate key experiments, it is crucial to visualize the underlying biological pathways and experimental procedures.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[8] Activation of the H3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the release of histamine and other neurotransmitters in the central nervous system. H3 receptor antagonists, like this compound, block this inhibitory effect, leading to an increase in neurotransmitter release and enhanced wakefulness.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the H3 receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Experimental Protocols
To facilitate the replication of key findings, detailed protocols for essential experiments are provided below. These are based on methodologies described in the published literature.
Radioligand Binding Assay
This protocol is adapted from methodologies used to characterize H3 receptor antagonists.
Objective: To determine the binding affinity (Ki) of test compounds for the histamine H3 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human or rat H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine.
-
Unlabeled competitor compounds: this compound, thioperamide, etc.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H3 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of diluted membrane preparation.
-
25 µL of radioligand ([3H]Nα-methylhistamine) at a final concentration of approximately 1 nM.
-
25 µL of unlabeled competitor compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding. For non-specific binding, add a high concentration of a known H3 receptor ligand (e.g., 10 µM histamine).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Wakefulness in Rodents
This protocol provides a general framework for assessing the wake-promoting effects of H3 receptor antagonists in rats or mice.
Objective: To evaluate the effect of this compound and other compounds on sleep-wake patterns.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical instruments for electrode implantation.
-
EEG and EMG recording system.
-
Test compounds: this compound, vehicle control.
-
Administration supplies (e.g., syringes, needles).
Procedure:
-
Animal Surgery: Anesthetize the animals and surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Allow for a recovery period of at least one week.
-
Habituation: Habituate the animals to the recording chambers and tethering system for several days before the experiment.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration: Administer the test compound (e.g., this compound at 1-10 mg/kg) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral).
-
Post-Dosing Recording: Immediately after administration, record EEG/EMG activity continuously for a defined period (e.g., 6-24 hours).
-
Data Analysis: Score the EEG/EMG recordings into distinct sleep-wake states (e.g., wakefulness, non-REM sleep, REM sleep) in discrete epochs (e.g., 10-30 seconds). Calculate the total time spent in each state for specific time blocks post-dosing and compare the results between the drug-treated and vehicle-treated groups using appropriate statistical tests.[9][10][11][12][13]
This guide provides a foundational framework for replicating and extending the published research on this compound. For more specific details, researchers are encouraged to consult the primary literature cited.
References
- 1. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitolisant, a wake‐promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects [mdpi.com]
- 4. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PITOLISANT HCL | inverse agonist of the recombinant human histamine H3 receptor | CAS 903576-44-3 | BF2.649; BF2649; Ciproxidine; Wakix |treatment of excessive daytime sleepiness | InvivoChem [invivochem.com]
- 6. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. Noninvasive, High-throughput Determination of Sleep Duration in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard Negative Control: Leveraging JNJ-5207852 in Non-Histaminergic Research
For researchers navigating the complexities of neurotransmitter systems, the highly selective histamine H3 receptor antagonist, JNJ-5207852, emerges as a critical tool for ensuring experimental specificity. Its utility as a negative control allows for the definitive exclusion of histaminergic pathway involvement, thereby sharpening the focus on the primary system under investigation.
This compound is a potent and selective antagonist of the histamine H3 receptor, with high affinity for both human and rat receptors.[1][2] Its value as a negative control is rooted in its exceptional selectivity. Extensive testing has shown negligible binding to a wide array of other receptors, transporters, and ion channels at concentrations effective for H3 receptor blockade.[1][2] This high degree of specificity is crucial for researchers studying other G-protein coupled receptor (GPCR) systems, such as the dopaminergic, serotonergic, or cholinergic pathways, where cross-reactivity of pharmacological tools can confound results.
The most compelling evidence for the specificity of this compound comes from in vivo studies using H3 receptor knockout mice. The characteristic wake-promoting effects of this compound are completely absent in these animals, providing unequivocal proof that its mechanism of action is mediated exclusively through the H3 receptor.[1][2] This makes this compound an ideal negative control to confirm that an observed pharmacological effect is not due to unintended modulation of the histaminergic system.
Comparison with Alternative Negative Controls
In non-histaminergic research, a variety of negative controls are employed to ensure the validity of experimental findings. The choice of the most appropriate control depends on the specific research question and experimental setup.
| Negative Control | Principle | Advantages | Disadvantages |
| Vehicle Control | The solvent in which the active compound is dissolved. | Simple, essential for every experiment to control for solvent effects. | Does not control for off-target effects of the drug molecule itself. |
| This compound | A highly selective H3 receptor antagonist. | Specifically rules out the involvement of the histaminergic H3 receptor pathway. High in vivo efficacy and brain penetration. | Does not control for potential unknown off-target effects of the specific chemical scaffold, although extensive screening suggests this is minimal. |
| Structurally Similar Inactive Analog | A molecule with a similar chemical structure to the active compound but lacking the functional groups necessary for target engagement. | Controls for off-target effects related to the chemical backbone of the active compound. | Often not commercially available and may require custom synthesis. The inactivity at the target of interest and all potential off-targets must be rigorously verified. |
| Alternative H3 Antagonists (e.g., Thioperamide, Clobenpropit) | Other compounds that block the H3 receptor. | Can help confirm that an effect is class-specific to H3 antagonists. | May have different selectivity profiles and off-target effects compared to this compound. For instance, some earlier imidazole-based H3 antagonists have been reported to have effects on cytochrome P450 enzymes. |
Experimental Protocols
The application of this compound as a negative control is particularly relevant in studies where there is a known or suspected interaction between the histaminergic system and the system of interest. For example, since H3 receptors are known to modulate the release of other neurotransmitters like dopamine and acetylcholine, this compound can be used to dissect these interactions.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To determine if an observed change in dopamine release in a specific brain region is a direct effect of a test compound on the dopaminergic system or an indirect effect mediated by histamine H3 receptors.
Methodology:
-
Animal Model: Male Sprague-Dawley rats with stereotaxically implanted microdialysis probes in the nucleus accumbens.
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: Test compound (e.g., a novel dopamine reuptake inhibitor).
-
Group 3: this compound (10 mg/kg, s.c.).
-
Group 4: Test compound + this compound.
-
-
Procedure:
-
Following a baseline collection period, animals are administered the respective compounds.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for 2-3 hours post-administration.
-
Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Radioligand Binding Assay for Receptor Specificity
Objective: To confirm that a novel compound binds to its intended non-histaminergic target and not to the histamine H3 receptor.
Methodology:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human histamine H3 receptor.
-
Radioligand: A radiolabeled ligand known to bind to the H3 receptor with high affinity (e.g., [³H]-Nα-methylhistamine).
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.
-
A known H3 receptor ligand (e.g., unlabeled this compound) is used as a positive control for displacement.
-
The reaction is allowed to reach equilibrium, and then the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A high IC50 value for the test compound indicates low affinity for the H3 receptor, confirming its selectivity for its intended target.
Signaling Pathways and Experimental Workflows
To visually represent the logical and biological frameworks for using this compound as a negative control, the following diagrams are provided.
References
A Comparative Guide to Alternatives for JNJ-5207852 in Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-5207852, a potent and selective histamine H3 receptor antagonist, with alternative compounds investigated for their potential to enhance cognitive function. The comparison encompasses compounds with similar mechanisms of action, namely other H3 receptor antagonists, as well as agents with distinct pharmacological targets, including an acetylcholinesterase inhibitor and an NMDA receptor antagonist. This document is intended to serve as a resource for researchers designing and conducting preclinical studies in the field of cognitive neuroscience and drug discovery.
Introduction to this compound
This compound is a non-imidazole, high-affinity antagonist of the histamine H3 receptor.[1][2][3] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, such as acetylcholine and dopamine, in the central nervous system. By blocking the H3 receptor, this compound increases the release of these neurotransmitters, which are known to play crucial roles in arousal, attention, and cognitive processes.[2][4] Preclinical studies have demonstrated its wake-promoting effects and potential for cognitive enhancement.[2][4]
Alternatives to this compound
This guide evaluates the following alternatives to this compound:
-
Histamine H3 Receptor Antagonists:
-
Pitolisant (Wakix®): The first H3 receptor antagonist/inverse agonist to receive clinical approval for the treatment of narcolepsy.[5][6][7]
-
ABT-239: A potent and selective non-imidazole H3 receptor antagonist/inverse agonist that has been extensively studied in preclinical models of cognition.[8][9][10][11][12]
-
-
Non-Histaminergic Cognitive Enhancers:
-
Donepezil (Aricept®): An acetylcholinesterase inhibitor that increases the synaptic availability of acetylcholine. It is a standard-of-care medication for Alzheimer's disease.[13][7][9][10][14][15][16][17][18][19][20]
-
Memantine (Namenda®): A non-competitive NMDA receptor antagonist that modulates glutamatergic neurotransmission and is used in the treatment of moderate-to-severe Alzheimer's disease.[3][14][18][21][22][23][24][25]
-
Comparative Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its alternatives.
Table 1: In Vitro Binding Affinities
| Compound | Target | Species | pKi / Ki |
| This compound | H3 Receptor | Human | pKi = 9.24[1][2][3] |
| H3 Receptor | Rat | pKi = 8.9[1][2] | |
| Pitolisant | H3 Receptor | Human | Ki = 1 nM[6] |
| ABT-239 | H3 Receptor | Human | pKi = 9.4-9.5[8][9][11][12] |
| H3 Receptor | Rat | pKi = 8.9[8][9][11][12] | |
| Donepezil | Acetylcholinesterase | Human | Ki = 2.6 nM |
| Memantine | NMDA Receptor | Human | Ki ≈ 0.5 µM[20] |
Table 2: In Vivo Efficacy in Cognitive Models (Novel Object Recognition Test)
| Compound | Animal Model | Dose | Delay | Outcome |
| This compound | Data not available | - | - | - |
| Pitolisant | 5xFAD mice | 20 mg/kg | 24h | Significantly improved recognition memory.[1] |
| ABT-239 | Mice | 0.1-3 mg/kg | 24h | No significant effect alone, but potentiated nicotine-induced memory enhancement.[26] |
| Donepezil | APP/PS1 mice | 1 mg/kg | 24h | Significantly improved cognitive function.[9][15] |
| Memantine | Ts65Dn mice | 10 mg/kg | 24h | Improved recognition memory.[23] |
| 5XFAD mice | 10 mg/kg (subchronic) | 24h | Reversed memory impairments in younger mice.[25] |
Table 3: Pharmacokinetic Parameters
| Compound | Bioavailability | Half-life (t½) | Cmax | Brain Penetration |
| This compound | Good oral absorption[2] | Rat: ~13-20 h[2] | Rat (30 mg/kg, p.o.): ~4-4.5 h Tmax[2] | Readily penetrates the brain (Mouse ED50 = 0.13 mg/kg, s.c.)[2][4] |
| Pitolisant | ~90%[5][6] | Human: ~10-24 h[2][5][6][27] | Human (35.6 mg): 73 ng/mL[5][6][28] | High brain penetration[5] |
| ABT-239 | Rat, Dog, Monkey: 52-89%[9][12] | Rat: 5 h; Dog: 8 h; Monkey: 29 h[9][17] | - | Good brain penetration |
| Donepezil | ~100%[7][19] | Human: ~70 h[13][7][16][20] | Human (10 mg): Tmax ~3-8 h[7] | Readily crosses the blood-brain barrier[20] |
| Memantine | ~100%[3][14][24] | Human: ~60-80 h[3][14][18] | Human (20 mg): 70-150 ng/mL[14] | Readily crosses the blood-brain barrier[14] |
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the human or rat H3 receptor.
-
Radioligand (e.g., [3H]Nα-methylhistamine).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents.
Materials:
-
Open field arena.
-
Two identical objects for the familiarization phase.
-
One familiar object and one novel object for the test phase.
-
Video recording and analysis software.
Procedure:
-
Habituation: Allow the animal to explore the empty open-field arena for a set period (e.g., 5-10 minutes) on one or two consecutive days.
-
Familiarization/Training Phase (T1): Place two identical objects in the arena and allow the animal to explore them for a defined period (e.g., 5-10 minutes).
-
Retention Interval (Delay): Return the animal to its home cage for a specific delay period (e.g., 1 hour, 24 hours).
-
Test Phase (T2): Place the animal back into the arena, where one of the familiar objects has been replaced by a novel object.
-
Record the time the animal spends exploring each object during a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) or preference index, which represents the proportion of time spent exploring the novel object relative to the total exploration time. A higher index indicates better recognition memory.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Antagonist Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]
- 8. mdpi.com [mdpi.com]
- 9. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic efficacy of novel memantine nitrate MN‐08 in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetic and pharmacodynamic evaluation of donepezil for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Pharmacologically Induced Changes in NMDA-Receptor Activity on Long-Term Memory in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EFFECTS OF LONG-TERM MEMANTINE ON MEMORY AND NEUROPATHOLOGY IN TS65DN MICE, A MODEL FOR DOWN SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Essential Safety and Disposal Protocol for JNJ-5207852
Disclaimer: No specific disposal instructions for JNJ-5207852 are publicly available. The following procedures are based on general best practices for the disposal of hazardous research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a bioactive heterocyclic amine compound, it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1][2][3][4]
Step-by-Step Disposal Procedures
1. Waste Identification and Classification:
-
Characterization: Treat this compound, and any solutions containing it, as hazardous chemical waste. It is crucial to determine if the waste exhibits any hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1]
-
Acutely Hazardous Waste: If this compound is classified as an acutely toxic chemical (P-list), specific accumulation limits (e.g., one quart of liquid or one kilogram of solid) may apply.[1] Consult your institution's EHS for this determination.
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection.[2][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must have a secure, tight-fitting lid.[5]
-
Labeling: Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.[4] The label must include:
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas).[4][6]
-
The concentration and quantity of the waste.
-
The words "Hazardous Waste".[7]
-
The date when waste was first added to the container (accumulation start date).[4][7]
-
The location of origin (laboratory and room number) and the Principal Investigator's name.[4]
-
3. Waste Segregation and Storage:
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[2][5][7] For instance, separate halogenated and non-halogenated solvents.[7] Keep solid and liquid waste in separate containers.[5]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1] The SAA should be equipped with secondary containment, such as a spill tray, to prevent environmental contamination in case of a leak.[2][5] Ensure the container remains closed except when adding waste.[1][7]
4. Disposal of Contaminated Materials and Empty Containers:
-
Contaminated Labware: Any materials contaminated with this compound, such as pipette tips, gloves, and vials, must be disposed of as hazardous solid waste.
-
Empty Containers: A chemical container is considered "empty" only after all contents have been removed using standard practices.[7] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[6][8] The rinsate must be collected and disposed of as hazardous waste.[6][8] Once properly decontaminated, remove or deface the original label before disposing of the container according to institutional guidelines.[9]
5. Arranging for Waste Pickup:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (often up to 12 months, provided accumulation limits are not exceeded), contact your institution's EHS department to schedule a pickup.[1]
-
Documentation: Complete any required waste disposal forms accurately and submit them to the EHS office.[4]
Data Presentation: Key Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Practice |
| Container Type | Chemically compatible, leak-proof, with a secure lid. Plastic is often preferred. | [1][2][5] |
| Labeling Requirements | Full chemical name, concentration, "Hazardous Waste" designation, accumulation start date, PI name, and location. | [4][6][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | [1][2] |
| Segregation | Separate from incompatible waste streams (e.g., acids, bases, oxidizers). Keep liquids and solids separate. | [5][7] |
| Empty Containers | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. Deface original label before disposal. | [6][8] |
| Disposal Method | Collection by certified hazardous waste disposal service arranged through the institution's EHS department. | [4] |
Experimental Protocols
As this document pertains to disposal, no experimental protocols for the use of this compound are included. Researchers should refer to their specific experimental designs for methodologies related to the compound's application.
Mandatory Visualization
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Safe Chemical Waste Disposal [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Guidance for JNJ-5207852
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of JNJ-5207852, a potent histamine H3 receptor antagonist. Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on best practices for handling potent pharmaceutical compounds in a research laboratory setting.[1][2] Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound in solid (powder) or solution form, a comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure.[3][4][5][6]
Standard Laboratory Attire:
-
Safety Goggles: Provide protection against splashes and airborne particles.[6]
-
Laboratory Coat: A buttoned lab coat should be worn to protect against spills.[6]
-
Closed-toe Shoes: Must be worn at all times in the laboratory.[6]
Specific PPE for Handling this compound:
-
Gloves: Nitrile gloves are recommended for handling both the solid compound and solutions.[6] Double gloving is advised when handling the pure solid or concentrated solutions. Gloves should be changed immediately if contaminated.
-
Respiratory Protection: When handling the powdered form of this compound, a fit-tested N95 respirator or higher is recommended to prevent inhalation of fine particles.[7] All manipulations of the powder should be performed in a certified chemical fume hood or a glove box.[6]
-
Disposable Gown/Coveralls: For larger quantities or when there is a significant risk of contamination, disposable "bunny suit" coveralls should be worn over laboratory clothing.[7]
Operational Plan for Handling
A systematic approach to handling this compound will minimize exposure risk and prevent contamination.
2.1. Preparation and Weighing:
-
All weighing and initial dilutions of powdered this compound must be conducted in a chemical fume hood or a containment glove box to control airborne particles.[1][6]
-
Use dedicated spatulas and weighing papers.
-
Clean the weighing area and any equipment thoroughly after use.
2.2. Dissolution and Aliquoting:
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Cap vials securely and label them clearly with the compound name, concentration, solvent, and date of preparation.[8]
-
Work on a disposable absorbent bench liner to contain any potential spills.
2.3. Experimental Use:
-
Handle all solutions of this compound with the same care as the solid form, using appropriate PPE.
-
Avoid the generation of aerosols.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.[3][9]
3.1. Waste Segregation:
-
Solid Waste: Contaminated solid waste, including gloves, weighing papers, disposable gowns, and absorbent liners, should be collected in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.
3.2. Decontamination:
-
All non-disposable equipment, such as glassware and spatulas, should be decontaminated after use. A thorough rinse with an appropriate solvent, followed by standard laboratory washing procedures, is recommended. The initial solvent rinse should be collected as hazardous waste.
3.3. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[10][11]
Quantitative Data Summary
| Parameter | Value | Source |
| Purity | ≥98% | R&D Systems |
| Storage Temperature | Room Temperature (Desiccate) or -20°C | R&D Systems, TargetMol |
Experimental Protocols
While specific experimental protocols will vary, the following general methodology should be followed for preparing stock solutions.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Don all required PPE (lab coat, safety goggles, double nitrile gloves, and N95 respirator). Perform all work in a chemical fume hood.
-
Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming may be required.
-
Storage: Store the stock solution at -20°C in a clearly labeled, sealed vial.
Visual Workflow for PPE Selection
References
- 1. aiha.org [aiha.org]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. quora.com [quora.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. sfasu.edu [sfasu.edu]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
